Decanedioic acid-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,9,9-tetradeuteriodecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H2,(H,11,12)(H,13,14)/i7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMXRPHRNRROMY-OSEHSPPNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCC([2H])([2H])C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Decanedioic Acid-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanedioic acid-d4, also known as sebacic acid-d4, is the deuterium-labeled form of decanedioic acid, a naturally occurring dicarboxylic acid. In the realm of advanced scientific research, particularly in pharmacokinetics, metabolomics, and drug development, stable isotope-labeled compounds like this compound are indispensable tools. This technical guide provides a comprehensive overview of this compound, its applications, and the methodologies for its use.
Decanedioic acid is a straight-chain dicarboxylic acid that plays a role in various biological processes and is associated with certain metabolic disorders, such as carnitine-acylcarnitine translocase deficiency and medium-chain acyl-CoA dehydrogenase deficiency.[1] Its deuterated analog, this compound, serves as an ideal internal standard for quantitative analysis in complex biological matrices using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability, thereby enhancing the accuracy and precision of quantification.[1]
Chemical Properties and Data
A summary of the key chemical properties of the non-deuterated form, decanedioic acid, is presented below. The addition of four deuterium atoms increases the molecular weight of this compound accordingly.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₄D₄O₄ | N/A |
| Molecular Weight | 206.29 g/mol | N/A |
| CAS Number | 339080-77-2 | [1] |
| Appearance | White to off-white solid | [2] |
| Purity (for non-deuterated) | >98% to 99.96% | |
| Melting Point (for non-deuterated) | 131-134.5 °C | |
| Boiling Point (for non-deuterated) | 294.4 °C at 100 mmHg | |
| Solubility (for non-deuterated) | Sparingly soluble in water, soluble in ethanol |
Synthesis of this compound
A generalized workflow for the synthesis is depicted below.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocols
This compound is primarily used as an internal standard in quantitative analytical methods. Below are detailed, generalized methodologies for its application in GC-MS and LC-MS/MS.
Quantitative Analysis by GC-MS
This protocol describes the general steps for the quantification of decanedioic acid in a biological matrix using this compound as an internal standard.
1. Sample Preparation and Extraction:
-
To a known volume or weight of the biological sample (e.g., 100 µL of plasma), add a precise amount of this compound solution of known concentration.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl-tert-butyl ether).
-
Evaporate the organic extract to dryness under a stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in a derivatization reagent. A common method for dicarboxylic acids is esterification to form, for example, dibutyl esters by reacting with butanolic HCl.
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time to ensure complete derivatization.
-
Evaporate the derivatization reagent and reconstitute the sample in a solvent suitable for GC-MS analysis (e.g., hexane).
3. GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5MS) for chromatographic separation.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor specific ions for the analyte and the deuterated internal standard.
4. Quantification:
-
Construct a calibration curve by analyzing a series of calibration standards containing known concentrations of decanedioic acid and a fixed concentration of this compound.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of decanedioic acid in the biological samples by interpolating their peak area ratios on the calibration curve.
Caption: Workflow for GC-MS quantification using this compound.
Quantitative Analysis by LC-MS/MS
This protocol outlines the general procedure for quantifying decanedioic acid using this compound as an internal standard with LC-MS/MS.
1. Sample Preparation and Extraction:
-
Spike a known volume of the biological sample (e.g., plasma or urine) with a known amount of this compound.
-
Precipitate proteins using a suitable solvent like acetonitrile.
-
Centrifuge the sample and collect the supernatant.
-
The supernatant can be directly injected or further purified using solid-phase extraction (SPE).
2. LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system equipped with a suitable column (e.g., C18).
-
Use a gradient elution with a mobile phase typically consisting of an aqueous component with an additive (e.g., formic acid) and an organic component (e.g., acetonitrile).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both decanedioic acid and this compound.
3. Quantification:
-
Prepare a calibration curve by analyzing standards with known concentrations of decanedioic acid and a constant concentration of this compound.
-
Plot the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Calculate the concentration of decanedioic acid in the samples from the calibration curve.
Caption: Workflow for LC-MS/MS quantification using this compound.
Biological Role and Signaling Pathways
Decanedioic acid (sebacic acid) is not only an industrial chemical but also a human and plant metabolite. It is involved in fatty acid metabolism and has been shown to interact with important cellular signaling pathways.
Peroxisomal β-Oxidation of Dicarboxylic Acids
Long-chain dicarboxylic acids, such as decanedioic acid, are primarily metabolized in peroxisomes through the β-oxidation pathway. This process shortens the carbon chain of the dicarboxylic acid, producing acetyl-CoA and shorter-chain dicarboxylic acids.
Caption: Simplified pathway of peroxisomal β-oxidation of decanedioic acid.
Interaction with PPARγ Signaling
Recent studies have indicated that medium-chain fatty acids can act as signaling molecules. Decanoic acid (a 10-carbon monocarboxylic acid) has been shown to be a direct ligand and modulator of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism. Given its structural similarity, decanedioic acid may also interact with PPAR signaling pathways. Furthermore, sebacic acid has been shown to affect the expression of genes regulated by PPARγ.
Caption: Postulated interaction of decanedioic acid with the PPARγ signaling pathway.
Conclusion
This compound is a valuable tool for researchers in various scientific disciplines. Its primary utility as an internal standard in mass spectrometry-based quantitative analysis allows for highly accurate and precise measurements of decanedioic acid in biological systems. Understanding the appropriate experimental protocols for its use, as well as the biological context of its non-deuterated counterpart, is essential for its effective application in research and development. This guide provides a foundational understanding to facilitate the integration of this compound into advanced analytical and biological studies.
References
Decanedioic Acid-d4: A Technical Guide for Researchers
Introduction: Decanedioic acid-d4 is the deuterium-labeled form of decanedioic acid, a naturally occurring dicarboxylic acid also known as sebacic acid.[1][2] Stable isotope-labeled compounds like this compound are indispensable tools in modern research, particularly in drug metabolism and pharmacokinetic (DMPK) studies. Its primary application is as an internal standard for quantitative analysis using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2] By incorporating four deuterium atoms, the compound's mass is increased, allowing it to be distinguished from its unlabeled counterpart by a mass spectrometer, while retaining nearly identical chemical and physical properties. This ensures similar behavior during sample preparation, chromatography, and ionization, enabling it to accurately correct for analytical variability and matrix effects.[3][4]
Core Chemical and Physical Properties
This compound shares most of its physical properties with its non-labeled analogue. It is expected to be a white solid at room temperature, reflecting the white flaky crystal or powdered solid appearance of decanedioic acid.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₄D₄O₄ | |
| Molecular Weight | 206.27 g/mol | |
| CAS Number | 339080-77-2 | |
| Synonyms | Sebacic acid-d4, 1,10-Decanedioic-2,2,9,9-d4 Acid | |
| Appearance | White to off-white solid (inferred) | |
| Melting Point | 133-137 °C (for non-deuterated form) | |
| Boiling Point | 294.5 °C at 100 mmHg (for non-deuterated form) |
Isotopic Purity
The isotopic purity of a deuterated internal standard is a critical parameter that ensures the accuracy of quantitative analyses. It is defined by the percentage of the desired deuterated molecule (d4) relative to other isotopic variants (d0, d1, d2, etc.). This is typically determined by high-resolution mass spectrometry (HRMS).
| Isotopic Species | Abbreviation | Representative Abundance (%) |
| Non-deuterated | d0 | < 0.5 |
| Mono-deuterated | d1 | < 1.0 |
| Di-deuterated | d2 | < 2.0 |
| Tri-deuterated | d3 | < 5.0 |
| Tetra-deuterated | d4 | > 90.0 |
Note: The data in this table is representative. Lot-specific isotopic distribution is provided on the Certificate of Analysis from the supplier.
Solubility
The solubility of this compound is expected to be nearly identical to its non-deuterated form. Its long hydrocarbon chain makes it largely nonpolar, resulting in low water solubility, while it is readily soluble in various organic solvents.
| Solvent | Solubility | Reference |
| Water | Slightly soluble (1 g/L at 20 °C for non-deuterated form) | |
| DMSO | 55 mg/mL (for non-deuterated form) | |
| Alcohols (e.g., Ethanol) | Soluble | |
| Ether | Soluble | |
| Acetone | Soluble | |
| Chloroform | Soluble |
Spectroscopic Data
Mass Spectrometry: In mass spectrometry, this compound will exhibit a molecular ion peak that is 4 mass units higher than its unlabeled counterpart (C₁₀H₁₈O₄, MW: 202.25 g/mol ). This mass difference is the basis for its use as an internal standard. The fragmentation pattern is expected to be similar to decanedioic acid, with characteristic losses of water and carboxyl groups.
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum will be simplified compared to the unlabeled compound due to the absence of protons at the C2 and C9 positions. The characteristic broad singlet for the carboxylic acid protons (-COOH) would still be present (typically >10 ppm).
-
¹³C NMR: The carbon spectrum will show signals for the 10 carbon atoms. The deuterated carbons (C2 and C9) will exhibit a characteristic triplet splitting pattern due to C-D coupling and will have a significantly lower intensity compared to the protonated carbons.
Infrared (IR) Spectroscopy: The IR spectrum is expected to be very similar to that of decanedioic acid, characterized by a broad O-H stretch from the carboxylic acid groups (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹). A key difference would be the presence of C-D stretching vibrations, which typically appear in the 2100-2250 cm⁻¹ region.
Experimental Protocols
Detailed methodologies are crucial for the effective use of this compound in a research setting. Below are protocols for two key applications.
Determination of Isotopic Purity by HRMS
This protocol outlines a general procedure for verifying the isotopic distribution of this compound using high-resolution mass spectrometry.
Objective: To quantify the relative abundance of each isotopic species (d0 to d4+).
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of resolving the different isotopologues. The instrument is typically coupled with a liquid chromatography (LC) system for sample introduction.
-
MS Analysis: Infuse the sample directly or inject it into the LC-MS system. Acquire full scan mass spectra in negative ion mode, as carboxylic acids ionize well to form [M-H]⁻ ions.
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the [M-H]⁻ ions for each isotopic species (d0 through d4+).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each species relative to the sum of all isotopic peak areas.
-
Quantification of an Analyte using this compound as an Internal Standard
This protocol describes a typical workflow for quantifying an analyte (e.g., decanedioic acid) in a biological matrix like plasma using this compound as an internal standard (IS).
Objective: To accurately measure the concentration of an analyte in a complex sample by correcting for analytical variability.
Methodology:
-
Preparation of Solutions:
-
Stock Solutions: Prepare individual stock solutions of the analyte and this compound (IS) in a suitable organic solvent (e.g., 1 mg/mL in methanol).
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank biological matrix (e.g., plasma).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a single, fixed concentration.
-
-
Sample Preparation (Protein Precipitation):
-
To a fixed volume of each sample (calibrator, quality control, or unknown), add a fixed volume of the IS working solution.
-
Add 3-4 volumes of a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Vortex vigorously and then centrifuge at high speed (e.g., 14,000 x g) to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Develop a chromatographic method to separate the analyte and IS from other matrix components.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions for both the analyte and the IS.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the IS in each sample.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Storage and Stability
Storage: For long-term stability, this compound should be stored at room temperature as a solid. Solutions, particularly in protic solvents, should be stored at -20°C or -80°C to prevent potential back-exchange of deuterium.
Stability and Incompatibilities: The non-deuterated form is stable under normal conditions. It is combustible and incompatible with strong oxidizing agents, bases, and reducing agents. Similar precautions should be taken with the deuterated analogue. It may cause irritation to the eyes, respiratory system, and skin.
References
An In-depth Technical Guide to the Synthesis and Purity of Decanedioic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of Decanedioic acid-d4. This stable isotope-labeled compound is a crucial tool for researchers in drug metabolism, pharmacokinetics (DMPK), and as an internal standard in quantitative bioanalysis by mass spectrometry.
Introduction
Decanedioic acid, commonly known as sebacic acid, is a naturally occurring dicarboxylic acid. Its deuterated analog, this compound, is a valuable tool in various scientific disciplines. The incorporation of deuterium atoms provides a distinct mass shift, allowing for its differentiation from the endogenous, unlabeled counterpart in complex biological matrices. This guide details a plausible synthetic route, purification strategies, and the analytical methods required to ensure the high chemical and isotopic purity demanded by sensitive analytical applications. The specific isomer discussed in this guide is 1,10-Decanedioic-2,2,9,9-d4 acid.
Synthesis of this compound
While multiple synthetic routes to unlabeled decanedioic acid exist, the synthesis of its specifically labeled d4 analog typically involves the deuteration of the starting material or an intermediate. A common and effective method for introducing deuterium at the α-positions of a carboxylic acid is through a base-catalyzed hydrogen-deuterium (H/D) exchange.
Proposed Synthetic Pathway: Base-Catalyzed H/D Exchange
The most direct approach involves the H/D exchange on decanedioic acid itself. The protons on the carbons alpha to the carbonyl groups are acidic enough to be removed by a strong base, and subsequent quenching with a deuterium source introduces the deuterium atoms.
Technical Guide: Decanedioic Acid-d4 (CAS No. 339080-77-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Decanedioic acid-d4, a deuterated stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its application in mass spectrometry, and illustrates a typical analytical workflow.
Core Compound Information
This compound is the deuterium-labeled analog of decanedioic acid, also known as sebacic acid. The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications. Its near-identical physicochemical properties to the endogenous, unlabeled compound ensure that it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for variations throughout the analytical workflow.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 339080-77-2 | N/A |
| Molecular Formula | C₁₀H₁₄D₄O₄ | N/A |
| Molecular Weight | 206.27 g/mol | N/A |
| Appearance | White to off-white solid | [1] |
| Melting Point | 133-137 °C (for unlabeled) | [2][3] |
| Boiling Point | 294.5 °C at 100 mmHg (for unlabeled) | [2] |
| Flash Point | 220 °C (for unlabeled) | [2] |
| Solubility | Slightly soluble in water; soluble in alcohol and ether (for unlabeled) | |
| Storage | Store at room temperature |
Table 2: Isotopic Purity of this compound
| Parameter | Specification | Analytical Method |
| Isotopic Purity | ≥ 98 atom % D | Mass Spectrometry, NMR Spectroscopy |
| Deuterated Positions | 2,2,9,9 | NMR Spectroscopy |
| Note: Isotopic purity can vary between batches. Always refer to the Certificate of Analysis provided by the supplier for lot-specific data. |
Application in Quantitative Analysis
This compound is primarily utilized as an internal standard in stable isotope dilution assays for the precise quantification of decanedioic acid and other dicarboxylic acids in biological matrices such as plasma, urine, and tissue extracts. This technique is fundamental in metabolomics research, particularly in studies investigating fatty acid oxidation disorders and other metabolic diseases where dicarboxylic acid levels are significant biomarkers.
Signaling Pathway Context: Fatty Acid Beta-Oxidation
Decanedioic acid is a dicarboxylic acid that can be formed through the omega-oxidation of fatty acids, a process that becomes more active when beta-oxidation is impaired. In several inherited metabolic disorders, such as medium-chain acyl-CoA dehydrogenase deficiency (MCADD), the blockage of the primary fatty acid degradation pathway leads to an accumulation of medium-chain fatty acids, which are then shunted into the omega-oxidation pathway, resulting in elevated levels of dicarboxylic acids like decanedioic acid in biological fluids. The quantification of these acids is therefore critical for the diagnosis and monitoring of such conditions.
Caption: Fatty acid metabolism pathways.
Experimental Protocol: Quantification of Decanedioic Acid in Human Plasma using LC-MS/MS
This protocol provides a representative method for the quantification of decanedioic acid in human plasma using this compound as an internal standard. This method is adapted from established procedures for dicarboxylic acid analysis.
Materials and Reagents
-
Decanedioic acid (analytical standard)
-
This compound (internal standard)
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Preparation of Standard and Internal Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve decanedioic acid and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of decanedioic acid by serial dilution of the stock solution with methanol:water (1:1, v/v).
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).
Sample Preparation
-
Plasma Sample Aliquoting: To 100 µL of human plasma, add 10 µL of the internal standard working solution (1 µg/mL this compound).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
Decanedioic acid: Q1 201.1 -> Q3 183.1
-
This compound: Q1 205.1 -> Q3 187.1
-
Data Analysis
The concentration of decanedioic acid in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standard samples.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantitative analysis of a biological sample using a deuterated internal standard.
Caption: Bioanalytical workflow.
This comprehensive guide provides essential information for the effective use of this compound in research and development. Adherence to detailed and validated protocols is critical for achieving accurate and reproducible results.
References
A Technical Guide to Decanedioic Acid-d4: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of decanedioic acid-d4, a deuterated form of decanedioic acid, also known as sebacic acid. This document details its molecular properties, primary applications in quantitative analysis, and comprehensive experimental protocols for its use as an internal standard. The information is intended to support researchers, scientists, and professionals in the field of drug development and metabolic research.
Core Concepts: Molecular Weight and Isotopic Labeling
This compound is a stable isotope-labeled version of decanedioic acid, a naturally occurring dicarboxylic acid.[1][2] In this specific isotopologue, four hydrogen atoms have been replaced by deuterium atoms. This substitution is critical for its primary application as an internal standard in mass spectrometry-based quantitative analysis. The specific nomenclature, 1,10-Decanedioic-2,2,9,9-d4 Acid, indicates that the deuterium atoms are located at the second and ninth carbon positions.
The introduction of deuterium atoms increases the molecular weight of the compound without significantly altering its chemical properties. This mass difference allows for its differentiation from the endogenous, non-labeled analyte by a mass spectrometer, while its similar chemical behavior ensures it experiences comparable sample processing and ionization effects.
Data Presentation: Molecular Weight Comparison
For clarity, the molecular weights of decanedioic acid and its d4 variant are summarized in the table below.
| Compound Name | Common Name | Chemical Formula | Molecular Weight ( g/mol ) |
| Decanedioic acid | Sebacic acid | C₁₀H₁₈O₄ | 202.25 |
| 1,10-Decanedioic-2,2,9,9-d4 Acid | This compound | C₁₀H₁₄D₄O₄ | 206.27[3] |
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for the accurate quantification of decanedioic acid and other related dicarboxylic acids in various biological matrices.[3] This is particularly relevant in:
-
Metabolic Studies: Decanedioic acid is a metabolite found in humans and plants and is associated with certain metabolic disorders, such as carnitine-acylcarnitine translocase deficiency and medium-chain acyl-CoA dehydrogenase deficiency.[4] Accurate quantification is crucial for studying disease pathways and for diagnostic purposes.
-
Pharmacokinetic Studies: In drug development, understanding the metabolic fate of drug candidates is essential. If a therapeutic agent is metabolized to or affects the pathway of dicarboxylic acids, this compound can be used to precisely measure these changes.
-
Clinical Diagnostics: The levels of certain dicarboxylic acids in urine and plasma can serve as biomarkers for metabolic diseases. The use of a deuterated internal standard like this compound enhances the reliability of clinical assays.
Experimental Protocols: Quantitative Analysis using an Internal Standard
The following is a representative protocol for the quantitative analysis of decanedioic acid in a biological matrix (e.g., plasma) using this compound as an internal standard, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This protocol is based on established methods for fatty acid analysis.
Sample Preparation
-
Internal Standard Spiking: To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of a this compound working solution. The concentration of the internal standard should be chosen to be within the linear range of the assay.
-
Extraction:
-
Add a suitable organic solvent, such as a 2:1 (v/v) mixture of chloroform and methanol, to the sample to precipitate proteins and extract lipids, including dicarboxylic acids.
-
Vortex the mixture vigorously.
-
Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.
-
Centrifuge the sample to pellet the precipitated proteins and separate the aqueous and organic layers.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Derivatization: To increase volatility for GC-MS analysis, the carboxylic acid groups must be derivatized.
-
Evaporate the collected organic solvent under a gentle stream of nitrogen.
-
Add a derivatizing agent, such as boron trifluoride in methanol (BF₃-methanol), to the dried extract.
-
Heat the sample to facilitate the conversion of the dicarboxylic acids to their corresponding methyl esters.
-
After cooling, add a non-polar solvent like hexane and a saturated NaCl solution.
-
Vortex and centrifuge to separate the phases. The upper hexane layer containing the fatty acid methyl esters (FAMEs) is collected for analysis.
-
GC-MS Analysis
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Separation: Inject the hexane extract containing the FAMEs onto a suitable GC column (e.g., a polar capillary column). The temperature program of the GC oven should be optimized to achieve good separation of the analytes.
-
Mass Spectrometric Detection: The mass spectrometer can be operated in either full scan mode or, for higher sensitivity and specificity, in selected ion monitoring (SIM) mode. In SIM mode, the instrument is set to detect specific ions corresponding to the analyte (decanedioic acid dimethyl ester) and the internal standard (this compound dimethyl ester).
Data Analysis
-
Quantification: The concentration of decanedioic acid in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then compared to a calibration curve prepared with known concentrations of a decanedioic acid standard and a constant concentration of the this compound internal standard.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for quantitative analysis using an internal standard.
Metabolic Pathway of Decanedioic Acid
Caption: Simplified metabolic pathway of decanedioic acid.
References
Decanedioic acid-d4 solubility data
An In-depth Technical Guide to the Solubility of Decanedioic Acid-d4
Introduction
This compound is the deuterium-labeled form of decanedioic acid, a naturally occurring straight-chain dicarboxylic acid also known as sebacic acid. While decanedioic acid itself has broad applications in the manufacturing of polymers, plasticizers, and lubricants, its deuterated analogue, this compound, serves a critical role in research and development, particularly within the pharmaceutical industry.[1][2] Stable isotope-labeled compounds like this compound are indispensable tools in bioanalysis, where they are used as internal standards for the accurate quantification of drug candidates and their metabolites in complex biological matrices.[3][4]
This technical guide provides a comprehensive overview of the solubility of decanedioic acid. Specific solubility data for the d4 variant is limited; however, the physicochemical properties of deuterated compounds are nearly identical to their non-labeled counterparts. Therefore, the data for decanedioic acid (sebacic acid) presented herein serves as a reliable proxy for this compound. This document details quantitative solubility data, standardized experimental protocols for solubility determination, and the metabolic and analytical relevance of this compound for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of decanedioic acid is provided below.
| Property | Value | Reference |
| Synonyms | Sebacic acid, 1,8-Octanedicarboxylic acid | [5] |
| Molecular Formula | C₁₀H₁₈O₄ | |
| Molecular Weight | 202.25 g/mol | |
| Appearance | White crystalline powder or granules | |
| Melting Point | 131–135 °C (404–408 K) | |
| Boiling Point | 294 °C (at 100 mmHg) | |
| CAS Number | 111-20-6 |
Solubility Data
The solubility of decanedioic acid is characterized by its long, nonpolar hydrocarbon chain and its two polar carboxylic acid groups. This structure results in poor solubility in water and good solubility in various organic solvents.
Qualitative Solubility
The general solubility profile of decanedioic acid in common solvents is summarized in the table below.
| Solvent | Solubility |
| Water | Poor / Slightly Soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Chloroform | Soluble |
| Ether | Soluble |
| Data sourced from multiple references. |
Quantitative Solubility
Quantitative solubility data provides precise measurements essential for designing experiments, developing formulations, and planning purification processes.
Table 1: Solubility of Decanedioic Acid in Water
| Temperature | Solubility (g / 100 mL) |
|---|---|
| 20 °C (293 K) | ~0.1 |
Data sourced from multiple references.
Table 2: Solubility of Decanedioic Acid in Ethanol-Water Mixtures
The following data, presented as the mole fraction of decanedioic acid (x₁), was determined over a range of temperatures in various ethanol-water solvent mixtures. The mole fraction of ethanol (x₂') represents the composition of the solute-free solvent mixture. The solubility of decanedioic acid increases significantly with both temperature and the proportion of ethanol in the solvent mixture.
| Temperature (K) | x₁ (Pure Water, x₂'=0) | x₁ (x₂'=0.2705) | x₁ (x₂'=0.5186) | x₁ (Pure Ethanol, x₂'=1) |
| 288.1 | 0.00008 | 0.00072 | 0.00392 | 0.05263 |
| 295.3 | 0.00011 | 0.00114 | 0.00645 | 0.07682 |
| 302.4 | 0.00015 | 0.00178 | 0.01041 | 0.11011 |
| 309.8 | 0.00021 | 0.00281 | 0.01662 | 0.15663 |
| 317.0 | 0.00029 | 0.00431 | 0.02581 | 0.21774 |
| 324.5 | 0.00041 | 0.00661 | 0.04021 | 0.30015 |
| 331.7 | 0.00057 | 0.00996 | 0.06085 | 0.40386 |
| 339.2 | 0.00079 | 0.01481 | 0.09061 | 0.53612 |
| 346.4 | 0.00108 | 0.02169 | 0.13192 | 0.69753 |
| 351.9 | 0.00138 | 0.02891 | 0.17421 | 0.84912 |
| Data adapted from Zhang et al., J. Chem. Eng. Data 2008, 53, 3, 863–865. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is fundamental. The following are standard methodologies for qualitative and quantitative assessment.
Protocol 1: Qualitative Solubility Assessment
This method provides a rapid preliminary evaluation of a compound's solubility in various solvents.
-
Preparation : Place approximately 25 mg of the compound (this compound) into a small, clean test tube.
-
Solvent Addition : Add 0.75 mL of the selected solvent to the test tube in 0.25 mL portions.
-
Agitation : After each addition, cap the test tube and agitate it vigorously (e.g., using a vortex mixer) for at least 60 seconds to facilitate dissolution.
-
Observation : Visually inspect the mixture. The compound is considered "soluble" if the solid is no longer visible. If a significant amount of solid remains, it is deemed "insoluble" or "sparingly soluble" under these conditions.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted "gold standard" technique for accurately measuring the equilibrium solubility of a compound.
-
Sample Preparation : Add an excess amount of this compound to a screw-capped vial. The excess solid ensures that a saturated solution is achieved.
-
Solvent Addition : Add a precisely known volume of the chosen solvent to the vial.
-
Equilibration : Seal the vial tightly and place it in a constant-temperature bath equipped with a shaker or rotator. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that the solution has reached equilibrium.
-
Phase Separation : After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifugation can be used to separate the solid and liquid phases.
-
Sample Extraction : Carefully withdraw a known volume of the clear, saturated supernatant using a pipette. To avoid transferring any solid particles, it is crucial to use a filter (e.g., a syringe filter compatible with the solvent).
-
Dilution : Dilute the filtered solution with a known volume of a suitable solvent. This brings the analyte concentration into the linear range of the chosen analytical method.
-
Quantification : Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), with a pre-established standard curve.
-
Calculation : Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound at the specified temperature, typically expressed in mg/mL, g/L, or mol/L.
Applications and Significance
Role in Drug Development
This compound is primarily used as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods, most commonly with LC-MS/MS. The use of a SIL-IS is considered the gold standard in pharmacokinetics and drug metabolism studies for several key reasons:
-
Accuracy and Precision : It is chemically identical to the analyte but mass-distinguishable, allowing it to mimic the analyte's behavior during sample preparation and analysis.
-
Correction for Variability : It effectively corrects for variations in sample extraction, matrix effects (ion suppression/enhancement), and instrument response.
-
Method Robustness : Its use leads to more rugged and reliable bioanalytical methods, which is critical for regulatory submissions.
Metabolic Significance
Decanedioic acid is a metabolite in the ω-oxidation pathway of fatty acids. This alternative metabolic route becomes significant when the primary pathway, mitochondrial β-oxidation, is overloaded or impaired. In this pathway, medium- or long-chain monocarboxylic acids are oxidized at their terminal (ω) carbon to form a dicarboxylic acid. These dicarboxylic acids are then chain-shortened via peroxisomal β-oxidation. Elevated levels of decanedioic acid in urine can be an indicator of certain metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.
Conclusion
This compound, through its non-labeled counterpart sebacic acid, exhibits poor aqueous solubility but is readily soluble in common organic solvents like ethanol and acetone. Its solubility profile is highly dependent on temperature and solvent composition, a critical consideration for its application. The primary utility of this compound is as a high-fidelity internal standard in quantitative bioanalysis, where it ensures the accuracy and robustness of pharmacokinetic and metabolic studies that are fundamental to modern drug development. Furthermore, understanding its role as a natural metabolite in fatty acid oxidation provides important context for researchers in metabolic diseases. The data and protocols presented in this guide offer a foundational resource for the effective use of this important analytical tool.
References
Deuterium-Labeled Sebacic Acid: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sebacic acid, a naturally occurring ten-carbon dicarboxylic acid, plays a significant role in various industrial applications and is an endogenous metabolite in humans. In biomedical research, the use of stable isotope-labeled compounds, particularly those labeled with deuterium, has become an indispensable tool for elucidating metabolic pathways, quantifying endogenous molecules, and understanding pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive overview of deuterium-labeled sebacic acid, its synthesis, and its applications in research, with a focus on providing detailed experimental protocols and quantitative data for scientists and drug development professionals.
Deuterium-labeled sebacic acid serves as an ideal internal standard for mass spectrometry-based quantification, offering a chemically identical but mass-distinguishable reference for the endogenous analyte. This minimizes variations in sample preparation and instrument response, leading to highly accurate and precise measurements. Furthermore, its use as a metabolic tracer allows for the investigation of the in vivo fate of sebacic acid, providing valuable insights into fatty acid metabolism and its role in various physiological and pathological states.
Synthesis of Deuterium-Labeled Sebacic Acid
A potential synthetic strategy could involve the following steps:
-
Protection of Carboxylic Acid Groups: The carboxylic acid moieties of sebacic acid would first be protected, for instance, by converting them to their corresponding esters (e.g., dimethyl sebacate).
-
Base-Catalyzed H/D Exchange: The protected sebacic acid would then be subjected to a base-catalyzed hydrogen-deuterium exchange. This is typically achieved by treating the compound with a deuterated solvent, such as deuterium oxide (D₂O), in the presence of a base (e.g., sodium deuteroxide, NaOD). The protons on the carbon atoms adjacent to the carbonyl groups can be exchanged for deuterium atoms under these conditions. To achieve a high degree of labeling, this process may need to be repeated multiple times.
-
Deprotection: Finally, the protecting groups are removed to yield deuterium-labeled sebacic acid. For example, if esters were used, they would be hydrolyzed back to the carboxylic acids.
The level of deuterium incorporation can be controlled by the reaction conditions and the number of exchange cycles. The final product would be purified and its isotopic purity confirmed by mass spectrometry and NMR spectroscopy.
Applications in Research
The primary applications of deuterium-labeled sebacic acid in a research setting are as an internal standard for quantitative analysis and as a tracer for metabolic studies.
Internal Standard for Quantitative Analysis
Deuterium-labeled sebacic acid is an excellent internal standard for isotope dilution mass spectrometry (IDMS) assays, which is the gold standard for accurate quantification.[1] Because it is chemically identical to the unlabeled analyte, it co-elutes during chromatography and experiences the same ionization efficiency and potential matrix effects in the mass spectrometer.[1] This allows for the correction of variations that can occur during sample extraction, handling, and analysis.[1]
Metabolic Tracer
When administered to a biological system, deuterium-labeled sebacic acid can be traced as it moves through various metabolic pathways. This allows researchers to study its absorption, distribution, metabolism, and excretion (ADME). By analyzing the isotopic enrichment in downstream metabolites, it is possible to map the metabolic fate of sebacic acid and quantify the flux through specific pathways, such as β-oxidation.
Quantitative Data
The following tables summarize key pharmacokinetic parameters of unlabeled sebacic acid in rats and humans. While specific data for deuterium-labeled sebacic acid is not available, these values provide a crucial baseline for researchers designing studies with the labeled compound, as the pharmacokinetic behavior is expected to be very similar.
Table 1: Pharmacokinetic Parameters of Sebacic Acid in Rats
| Parameter | Value | Reference |
| Administration Route | Intraperitoneal (i.p.) Bolus | [2] |
| Half-life (t½) | 31.5 min | [2] |
| Tissue Elimination Rate | 0.0122 min⁻¹ | |
| Volume of Distribution (Vd) | 26.817 ml/100 g body weight | |
| Renal Clearance | 0.291 ml/min/100 g body weight | |
| Oral Bioavailability (vs. i.p.) | 69.09% | |
| Administration Route | Intravenous (i.v.) | |
| Plasma Half-life (t½) | 38.71 min | |
| Urinary Excretion (unchanged) | ~35% of administered tracer | |
| Elimination as ¹⁴CO₂ (expired air) | ~25% of administered tracer | |
| Half-life in Adipose Tissue | 135 min | |
| Half-life in Liver | 74 min |
Table 2: Pharmacokinetic Parameters of Sebacic Acid in Humans
| Parameter | Value | Reference |
| Administration Route | Intravenous (i.v.) Infusion (5h at 10 g/h) | |
| Apparent Volume of Distribution (Vd) | 8.39 ± 0.69 L | |
| Plasma Fractional Removal Rate Constant | 0.0086 ± 0.00077 min⁻¹ | |
| Average Half-life (t½) | 80.6 min | |
| Plasma Clearance | 72 ml/min |
Experimental Protocols
Protocol 1: Quantification of Sebacic Acid in Plasma using Deuterium-Labeled Sebacic Acid as an Internal Standard by LC-MS/MS
This protocol outlines a typical workflow for the quantification of sebacic acid in a biological matrix like plasma.
1. Materials and Reagents:
-
Sebacic acid standard
-
Deuterium-labeled sebacic acid (internal standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Plasma samples
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of sebacic acid and the deuterium-labeled IS in methanol.
-
Prepare a series of calibration standards by spiking known concentrations of sebacic acid into blank plasma.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or QC, add a known amount of the deuterium-labeled sebacic acid IS solution (e.g., 10 µL of a 10 µg/mL solution).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient to separate sebacic acid from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for both unlabeled sebacic acid and the deuterium-labeled IS. The exact m/z values will depend on the specific labeled internal standard used.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.
-
Determine the concentration of sebacic acid in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Protocol 2: Metabolic Tracing of Sebacic Acid in a Cell Culture Model
This protocol describes a general procedure for tracing the metabolism of deuterium-labeled sebacic acid in cultured cells.
1. Materials and Reagents:
-
Deuterium-labeled sebacic acid
-
Cell culture medium appropriate for the cell line
-
Cell line of interest (e.g., hepatocytes, adipocytes)
-
Phosphate-buffered saline (PBS)
-
Solvents for metabolite extraction (e.g., 80:20 Methanol:Water)
-
Scraper for cell harvesting
2. Cell Culture and Labeling:
-
Plate cells in appropriate culture vessels and grow to the desired confluency.
-
Prepare labeling medium by supplementing the regular culture medium with a known concentration of deuterium-labeled sebacic acid.
-
Remove the regular medium from the cells, wash once with PBS, and replace with the labeling medium.
-
Incubate the cells for a defined period (e.g., 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled sebacic acid.
3. Metabolite Extraction:
-
At the end of the incubation period, place the culture plates on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., -80°C 80% methanol) to the cells.
-
Scrape the cells into the extraction solvent.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
4. Sample Analysis (GC-MS or LC-MS/MS):
-
The extracted metabolites can be analyzed by either GC-MS (after derivatization) or LC-MS/MS.
-
For GC-MS:
-
Dry the metabolite extract under nitrogen.
-
Derivatize the sample to make the fatty acids volatile (e.g., using BSTFA to form TMS esters).
-
Analyze by GC-MS, monitoring for the mass isotopologue distribution of sebacic acid and its potential downstream metabolites (e.g., shorter-chain dicarboxylic acids from β-oxidation).
-
-
For LC-MS/MS:
-
Analyze the extract directly or after a simple cleanup step.
-
Use an LC-MS/MS method optimized for the separation and detection of dicarboxylic acids.
-
Monitor for the mass shifts corresponding to the incorporation of deuterium in the metabolites.
-
5. Data Analysis:
-
Determine the isotopic enrichment in sebacic acid and its metabolites.
-
Calculate the fractional contribution of the labeled precursor to the metabolite pools.
-
This information can be used to model metabolic flux through the relevant pathways.
Mandatory Visualizations
Caption: Metabolic pathway of sebacic acid via β-oxidation in peroxisomes and mitochondria.
Caption: Experimental workflow for a stable isotope tracer study with deuterium-labeled sebacic acid.
Caption: Workflow for quantitative analysis using deuterium-labeled sebacic acid as an internal standard.
References
Navigating the Quality Landscape of Deuterated Internal Standards: A Technical Guide to the Certificate of Analysis for Decanedioic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis, particularly within drug development and metabolic research, the quality of internal standards is paramount. Stable isotope-labeled compounds, such as Decanedioic acid-d4, serve as indispensable tools for mass spectrometry-based quantification, ensuring accuracy and reproducibility. The Certificate of Analysis (CoA) is the definitive document that attests to the identity, purity, and overall quality of this critical reagent. This technical guide provides an in-depth exploration of the data and methodologies presented in a typical CoA for this compound, enabling researchers to confidently assess its suitability for their applications.
This compound is the deuterium-labeled version of Decanedioic acid (also known as Sebacic acid), a naturally occurring dicarboxylic acid.[1][2] Its deuteration makes it an ideal internal standard for the accurate quantification of its unlabeled counterpart in various biological matrices.[1]
I. Quantitative Data Summary
A comprehensive Certificate of Analysis for this compound will present a suite of quantitative tests to confirm its chemical and isotopic integrity. The following tables summarize the key analytical data points and their typical specifications.
Table 1: Identification and General Properties
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 339080-77-2[3] |
| Molecular Formula | C₁₀H₁₄D₄O₄ |
| Molecular Weight | 206.27 |
| Appearance | White to off-white solid[4] |
Table 2: Purity and Impurity Profile
| Test | Method | Specification |
| Chemical Purity | HPLC | ≥98% |
| Isotopic Purity (Isotopic Enrichment) | ¹H NMR / Mass Spectrometry | ≥98 atom % D |
| Water Content | Karl Fischer (KF) | ≤0.5% |
| Residual Solvents | ¹H NMR / GC-MS | Conforms to ICH Q3C |
| Residue on Ignition | Gravimetry | ≤0.1% |
Table 3: Spectroscopic and Structural Confirmation
| Test | Method | Result |
| ¹H NMR | Nuclear Magnetic Resonance | Consistent with structure |
| Mass Spectrum | Mass Spectrometry (MS) | Consistent with molecular weight |
II. Experimental Protocols
The reliability of the data presented in a CoA is directly linked to the rigor of the experimental methods employed. Below are detailed methodologies for the key analyses performed on this compound.
1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Objective: To determine the percentage of the main compound (this compound) relative to any non-labeled or other chemical impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV at a specified wavelength (e.g., 210 nm).
-
Procedure: A solution of this compound is prepared in a suitable solvent and injected into the HPLC system. The area of the peak corresponding to this compound is compared to the total area of all peaks to calculate the purity.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment
-
Objective: To confirm the chemical structure and determine the level of deuterium incorporation.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6, Methanol-d4).
-
Procedure for ¹H NMR: The proton NMR spectrum is acquired. The absence or significant reduction of signals at the positions where deuterium has been incorporated, relative to the remaining proton signals, confirms the labeling and allows for the calculation of isotopic enrichment. The overall pattern of the remaining signals must be consistent with the structure of Decanedioic acid.
-
Procedure for ¹³C NMR: The carbon NMR spectrum can also be used to confirm the structure.
3. Mass Spectrometry (MS) for Molecular Weight Confirmation and Isotopic Purity
-
Objective: To confirm the molecular weight of the deuterated compound and assess the distribution of isotopic species.
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet like GC or LC.
-
Ionization Technique: Electrospray Ionization (ESI) or Gas Chromatography-Electron Ionization (GC-EI).
-
Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The spectrum will show a peak corresponding to the molecular ion of this compound. The relative intensities of this peak and any peaks corresponding to lower or higher deuteration levels are used to calculate the isotopic purity.
III. Visualizing Quality Control and Analytical Logic
To further clarify the processes and relationships involved in the analysis of this compound, the following diagrams are provided.
Caption: Quality Control Workflow for this compound.
References
A Technical Guide to Commercially Available Decanedioic Acid-d4 for Researchers and Drug Development Professionals
Introduction
Decanedioic acid, commonly known as sebacic acid, is a naturally occurring dicarboxylic acid with significant industrial and research applications. Its deuterated isotopologue, Decanedioic acid-d4, serves as a valuable tool for researchers, particularly in the fields of metabolomics, pharmacokinetics, and drug development. This technical guide provides an in-depth overview of commercially available this compound, its chemical properties, relevant experimental protocols, and its role in metabolic pathways.
Physicochemical Properties
While specific data for this compound is not always available, its physical and chemical properties are comparable to its non-deuterated counterpart, Decanedioic acid. The primary difference lies in the molecular weight due to the presence of four deuterium atoms.
Table 1: Physicochemical Properties of Decanedioic Acid and this compound
| Property | Decanedioic Acid | This compound |
| Synonyms | Sebacic acid, 1,8-Octanedicarboxylic acid | Sebacic acid-d4 |
| CAS Number | 111-20-6[1][2][3] | 339080-77-2[4] |
| Molecular Formula | C₁₀H₁₈O₄[1] | C₁₀H₁₄D₄O₄ |
| Molecular Weight | 202.25 g/mol | Approx. 206.27 g/mol |
| Appearance | White flaky crystal or powder | White to off-white solid |
| Melting Point | 133-137 °C | Not specified, expected to be similar to the non-deuterated form. |
| Solubility | Slightly soluble in water; soluble in alcohol and ether. | Not specified, expected to be similar to the non-deuterated form. |
| Purity | Typically >98% | Typically ≥98% |
Commercial Availability
This compound is available from several specialized chemical suppliers that focus on stable isotope-labeled compounds for research purposes.
Table 2: Commercial Suppliers of this compound
| Supplier | Product Name | Catalog Number | Purity |
| MedChemExpress | This compound | HY-W014787-P22152 | >98% |
| Toronto Research Chemicals | Decanedioic-2,2,9,9-d4 Acid | D229325 | Not specified |
| C/D/N Isotopes Inc. | Decanedioic-2,2,9,9-d4 Acid | D-6056 | 98 atom % D |
Note: Availability and product details are subject to change. Please refer to the suppliers' websites for the most current information.
Applications in Research and Drug Development
This compound is primarily utilized as an internal standard in quantitative analysis using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation, injection volume, and instrument response, thereby ensuring accurate and precise quantification of the unlabeled analyte.
Experimental Protocols
The following are generalized experimental protocols for the analysis of dicarboxylic acids using deuterated internal standards. These should be adapted and optimized for specific experimental needs.
Sample Preparation for GC-MS Analysis
This protocol outlines a general procedure for the extraction and derivatization of dicarboxylic acids from a biological matrix for GC-MS analysis.
Figure 1. GC-MS Sample Preparation Workflow.
Methodology:
-
Sample Collection and Storage: Collect biological samples and store them at -80°C until analysis to minimize degradation of analytes.
-
Internal Standard Spiking: Prior to extraction, spike a known amount of this compound solution into each sample, vortex briefly.
-
Extraction:
-
Acidify the sample with an appropriate acid (e.g., HCl) to protonate the carboxylic acids.
-
Add an organic solvent (e.g., 3 volumes of ethyl acetate).
-
Vortex vigorously for 2 minutes and centrifuge to separate the phases.
-
Collect the organic layer. Repeat the extraction process twice for improved recovery.
-
-
Drying: Combine the organic extracts and evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature.
-
Derivatization: To increase volatility for GC analysis, derivatize the dried extract. A common method is silylation:
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and a solvent like pyridine.
-
Heat the mixture at 60-70°C for 30-60 minutes.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Set up a temperature gradient program to achieve good separation of the analytes.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for targeted quantification, monitoring specific ions for both the analyte and the deuterated internal standard.
-
Sample Preparation for LC-MS/MS Analysis
This protocol provides a general workflow for the analysis of dicarboxylic acids using LC-MS/MS, which often does not require derivatization.
Figure 2. LC-MS/MS Sample Preparation Workflow.
Methodology:
-
Sample Collection and Storage: As with GC-MS, proper collection and storage at -80°C are essential.
-
Internal Standard Spiking: Add a known concentration of this compound to the sample.
-
Protein Precipitation:
-
Add a cold organic solvent, such as acetonitrile (typically 3-4 volumes), to precipitate proteins.
-
Vortex and incubate at a low temperature (e.g., -20°C) for about 20 minutes to enhance precipitation.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a reverse-phase column (e.g., C18) for separation.
-
Employ a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium acetate to improve ionization.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, defining specific precursor-product ion transitions for both the analyte and this compound.
-
Metabolic Pathways Involving Dicarboxylic Acids
Decanedioic acid and other dicarboxylic acids are metabolites formed through the ω-oxidation of fatty acids. This pathway is an alternative to the primary β-oxidation pathway and becomes more significant when β-oxidation is impaired. The resulting dicarboxylic acids can then be further metabolized through peroxisomal β-oxidation.
ω-Oxidation of Fatty Acids
This pathway occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group (ω-carbon) of a fatty acid.
Figure 3. ω-Oxidation Pathway of Fatty Acids.
Peroxisomal β-Oxidation of Dicarboxylic Acids
Dicarboxylic acids are predominantly shortened via β-oxidation within the peroxisomes. This process is similar to mitochondrial β-oxidation but is carried out by a different set of enzymes.
Figure 4. Peroxisomal β-Oxidation of Dicarboxylic Acids.
Commercially available this compound is an indispensable tool for researchers and professionals in drug development. Its application as an internal standard in mass spectrometry-based bioanalysis allows for the accurate quantification of its unlabeled counterpart and related dicarboxylic acids. A thorough understanding of its properties, availability, and the metabolic pathways in which it is involved, as outlined in this guide, is essential for its effective use in scientific investigation. The provided experimental protocols serve as a foundational guide for developing robust and reliable analytical methods.
References
Physical characteristics of Decanedioic acid-d4
An In-depth Technical Guide to the Physical Characteristics of Decanedioic acid-d4
Introduction
Decanedioic acid, commonly known as sebacic acid, is a naturally occurring dicarboxylic acid with the chemical formula (CH₂)₈(CO₂H)₂.[1] It serves as a versatile monomer in the production of polyamides (like Nylon 610), plasticizers, lubricants, and cosmetics.[1][2] For researchers, particularly in drug development and metabolic studies, isotopically labeled compounds are invaluable tools. This compound is the deuterium-labeled form of decanedioic acid, often used as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) or as a tracer in metabolic research.[3] Understanding its physical characteristics is crucial for its correct handling, storage, and application in experimental settings.
This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for characterization.
Core Physical Characteristics
The introduction of deuterium isotopes typically has a minimal effect on the bulk physical properties of a molecule, such as melting point, boiling point, and solubility. Therefore, the characteristics of unlabeled decanedioic acid serve as a very close proxy for this compound.
Quantitative Data Summary
The physical properties of Decanedioic acid and its deuterated analog are summarized below.
| Property | Decanedioic acid | This compound |
| Chemical Formula | C₁₀H₁₈O₄[4] | C₁₀H₁₄D₄O₄ |
| Molecular Weight | 202.25 g/mol | Approx. 206.27 g/mol |
| Appearance | White flaky crystal or powder | Expected to be a white solid |
| Melting Point | 131-137 °C | Expected to be very similar to the non-deuterated form |
| Boiling Point | 294.5 °C (at 100 mmHg) | Expected to be very similar to the non-deuterated form |
| Water Solubility | 1 g/L (at 20 °C); slightly soluble | Expected to be slightly soluble |
Solubility Profile
Decanedioic acid's solubility is dictated by its long, nonpolar hydrocarbon chain and its two polar carboxylic acid groups. This dual nature results in limited solubility in water but good solubility in less polar organic solvents.
| Solvent | Solubility |
| Water | Slightly soluble |
| Alcohols (e.g., Ethanol) | Soluble |
| Ether | Soluble |
| Acetone | Soluble |
| DMSO | Soluble (55 mg/mL) |
| 5% Sodium Hydroxide (aq) | Soluble (forms a salt) |
| 5% Sodium Bicarbonate (aq) | Soluble (forms a salt, indicates a strong acid like a carboxylic acid) |
Experimental Protocols
Accurate determination of physical properties is fundamental to compound identification and purity assessment.
Protocol 1: Melting Point Determination
The melting point provides a quick assessment of a solid compound's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.
Methodology (Capillary Method):
-
Sample Preparation: Place a small amount of the dry, powdered this compound on a clean, dry surface. Push the open end of a capillary tube into the powder to pack a small amount (1-2 mm in height) into the sealed end. Tap the tube gently to ensure the sample is tightly packed.
-
Apparatus Setup: Use a melting point apparatus (e.g., Mel-Temp or Thiele tube). If using a Mel-Temp, place the capillary tube into the sample holder.
-
Approximate Determination: Heat the sample rapidly (e.g., 10-20°C/min ramp) to find an approximate melting range. This saves time in the subsequent accurate measurement.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat to about 15-20°C below the approximate melting point. Then, reduce the heating rate to a slow ramp (1-2°C/min).
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. Repeat the measurement with a fresh sample to ensure consistency.
Protocol 2: Solubility Characterization
Solubility tests provide information about the polarity and the presence of acidic or basic functional groups within a molecule.
Methodology:
-
General Procedure: In a small test tube, add approximately 25 mg of this compound. Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition. Observe whether the solid dissolves completely.
-
Water Solubility: Test solubility in water first. If the compound is water-soluble, test the solution with litmus or pH paper to determine if it's acidic or basic. A pH below 4 suggests a carboxylic acid.
-
Acid/Base Solubility: If the compound is insoluble in water, test its solubility in the following aqueous solutions in sequence:
-
5% NaOH: Solubility indicates an acidic functional group (e.g., carboxylic acid or phenol).
-
5% NaHCO₃: Solubility indicates a relatively strong acid, specifically a carboxylic acid. Phenols are generally not acidic enough to dissolve in bicarbonate solution.
-
5% HCl: If insoluble in base, test with dilute acid. Solubility indicates a basic functional group, such as an amine.
-
-
Inert Compounds: If the compound is insoluble in water, dilute acid, and dilute base, it is classified as a neutral compound.
Logical Workflow and Data Relationships
The characterization of a compound like this compound follows a logical progression, where initial observations inform subsequent, more detailed tests.
Caption: Workflow for the physical characterization of this compound.
References
An In-depth Technical Guide to the Isotopic Purity of Decanedioic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Decanedioic acid-d4, a stable isotope-labeled internal standard crucial for a variety of research and drug development applications. This compound is the deuterium-labeled version of Decanedioic acid (also known as Sebacic acid), a naturally occurring dicarboxylic acid.[1] The incorporation of deuterium atoms provides a distinct mass difference, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
Isotopic Purity of this compound
The isotopic purity of a deuterated standard is a critical parameter that directly impacts the accuracy and reliability of quantitative bioanalytical methods. It is essential to characterize the isotopic distribution, which includes the abundance of the desired deuterated species (d4) as well as the presence of other isotopic variants (d0, d1, d2, d3, etc.). This characterization is typically performed using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[2]
Data Presentation: Isotopic Distribution
While batch-to-batch variations are inherent in the synthesis of isotopically labeled compounds, a representative isotopic distribution for this compound, as determined by mass spectrometry, is presented in Table 1. The chemical purity is typically expected to be ≥98%.
Table 1: Representative Isotopic Distribution of this compound
| Isotopic Species | Abbreviation | Representative Abundance (%) |
| Non-deuterated | d0 | < 0.5 |
| Mono-deuterated | d1 | < 1.0 |
| Di-deuterated | d2 | < 2.0 |
| Tri-deuterated | d3 | < 5.0 |
| Tetra-deuterated | d4 | > 90.0 |
Note: The data presented in this table is representative and may not reflect the exact isotopic distribution of a specific lot. It is crucial to refer to the Certificate of Analysis provided by the supplier for lot-specific data.
Experimental Protocols
General Synthesis of this compound
A common strategy for the synthesis of this compound involves the deuteration of a suitable precursor. One plausible approach is the reduction of a precursor containing functional groups amenable to deuteration, such as alkynes or esters, using a deuterium source. For example, a synthetic route could involve the use of a commercially available starting material that is subjected to catalytic deuteration.
Illustrative Synthesis Pathway:
Caption: Illustrative synthesis pathway for this compound.
Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a general procedure for determining the isotopic distribution of this compound.
Objective: To quantify the relative abundance of different isotopic species of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography (LC) system.
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.
-
Chromatographic Separation:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Scan Range: m/z 100-300.
-
Data Acquisition: Full scan mode with high resolution (>10,000).
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the different isotopic species (d0 to d4).
-
Integrate the peak areas for each isotopic species.
-
Calculate the percentage of each species relative to the total integrated area of all isotopic species.
-
Workflow for Isotopic Purity Determination by HRMS:
Caption: General workflow for isotopic purity determination by HRMS.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure, the position of the deuterium labels, and to assess the chemical purity of this compound.
Objective: To confirm the chemical structure and assess the purity of this compound.
Instrumentation: A high-frequency NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum. The spectrum should show a significant reduction in the signals corresponding to the positions of deuteration. Residual proton signals at these positions can be used to estimate the isotopic purity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum. The signals for the carbon atoms attached to deuterium will appear as multiplets due to C-D coupling and will have a lower intensity compared to the non-deuterated analog.
-
-
Data Analysis:
-
Compare the obtained spectra with the known spectra of non-labeled Decanedioic acid to confirm the structure and the positions of deuteration.
-
Integrate the residual proton signals to get an estimate of the isotopic purity.
-
Assess the presence of any impurities by identifying extraneous peaks in the ¹H and ¹³C NMR spectra.
-
Logical Relationship of Analytical Methods:
Caption: Logical relationship of analytical methods for characterization.
References
An In-depth Technical Guide to the NMR Spectrum Analysis of Decanedioic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive theoretical analysis of the Nuclear Magnetic Resonance (NMR) spectrum of Decanedioic acid-d4. Due to the absence of publicly available experimental spectra for this specific isotopologue, this document focuses on the prediction and interpretation of its ¹H and ¹³C NMR spectra based on established spectroscopic principles. It also outlines detailed experimental protocols for its synthesis and NMR analysis.
Predicted Molecular Structure
For the purpose of this guide, this compound is presumed to be deuterated at the alpha-positions relative to the carbonyl groups, resulting in Decanedioic acid-2,2,9,9-d4 . This is a common outcome of hydrogen-deuterium exchange reactions on dicarboxylic acids.
Chemical Structure:
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR data for Decanedioic acid-2,2,9,9-d4. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are estimates based on data for similar long-chain dicarboxylic acids.
Predicted ¹H NMR Data
Solvent: DMSO-d₆
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-a | ~12.0 | Broad Singlet | 2H | -COOH |
| H-b | ~1.50 | Quintet | 4H | -CH ₂-CH₂-CD₂- |
| H-c | ~1.25 | Multiplet | 8H | -CH₂-(CH ₂)₄-CH₂- |
Note: The signals for the protons at positions 2 and 9 are absent due to deuterium substitution.
Predicted ¹³C NMR Data
Solvent: DMSO-d₆
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Assignment |
| C-1, C-10 | ~175 | Singlet | C =O |
| C-2, C-9 | ~34 | Triplet (due to ¹³C-¹D coupling) | C D₂ |
| C-3, C-8 | ~25 | Singlet | C H₂-CD₂ |
| C-4, C-7 | ~29 | Singlet | C H₂-CH₂-CH₂- |
| C-5, C-6 | ~28.5 | Singlet | C H₂-CH₂-CH₂- |
Note: The carbon signals for C-2 and C-9 are expected to appear as low-intensity triplets in the proton-decoupled spectrum due to coupling with deuterium (spin I=1). A slight upfield isotopic shift may also be observed for these carbons compared to the non-deuterated analogue.
Experimental Protocols
Synthesis of Decanedioic Acid-2,2,9,9-d4
A common method for preparing α-deuterated carboxylic acids is through hydrogen/deuterium exchange.[1]
Methodology:
-
Dissolution: Dissolve decanedioic acid in a suitable solvent system, such as a mixture of D₂O and a base catalyst (e.g., NaOD or K₂CO₃).
-
Heating: Heat the mixture under reflux for an extended period (e.g., 24-48 hours) to facilitate the exchange of the acidic α-protons with deuterium from the solvent.
-
Monitoring: The progress of the deuteration can be monitored by taking small aliquots, removing the solvent, and analyzing by ¹H NMR to observe the disappearance of the α-proton signal.
-
Acidification: After the desired level of deuteration is achieved, cool the reaction mixture and carefully acidify with a deuterated acid (e.g., DCl in D₂O) to precipitate the deuterated decanedioic acid.
-
Isolation and Purification: Filter the resulting solid, wash with cold D₂O, and dry under vacuum to yield Decanedioic acid-2,2,9,9-d4. Purity can be confirmed by NMR and mass spectrometry.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Weigh approximately 10-20 mg of the dried this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the analyte.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.
-
Cap the NMR tube securely and gently invert several times to ensure the solution is homogeneous.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 298 K.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.
-
Relaxation Delay: 2 seconds.
-
Temperature: 298 K.
-
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to ensure stability.[2] The magnetic field homogeneity is optimized through a process called shimming to achieve sharp spectral lines.[2]
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the analysis of a deuterated compound like this compound using NMR spectroscopy.
This comprehensive guide provides the necessary theoretical and practical information for researchers and scientists to approach the NMR analysis of this compound. By combining the predicted spectral data with the detailed experimental protocols, professionals in drug development and chemical research can effectively synthesize, analyze, and confirm the structure of this and similar deuterated long-chain dicarboxylic acids.
References
An In-depth Technical Guide on the Mass Spectrometry Fragmentation of Decanedioic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for the mass spectrometric analysis of decanedioic acid-d4. This compound, a deuterated analog of sebacic acid, serves as a critical internal standard in quantitative mass spectrometry assays due to its chemical similarity to the parent compound and its distinct mass-to-charge ratio. This guide will delve into the fragmentation patterns of this compound, present quantitative data, and provide detailed experimental protocols for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Core Concepts in the Mass Spectrometry of this compound
Decanedioic acid is a dicarboxylic acid with the chemical formula C₁₀H₁₈O₄. In its deuterated form, this compound, four hydrogen atoms are replaced by deuterium atoms. The specific positions of deuterium labeling are crucial for interpreting the mass shifts in fragment ions. A common commercially available form is 2,2,9,9-tetradeuterosebacic acid.
The fragmentation of dicarboxylic acids in a mass spectrometer is highly dependent on the ionization technique employed. Electron Ionization (EI), commonly used in GC-MS, is a "hard" ionization technique that leads to extensive fragmentation. In contrast, Electrospray Ionization (ESI), a "soft" ionization technique typically used in LC-MS, often results in the formation of a prominent pseudomolecular ion ([M-H]⁻ in negative ion mode) with subsequent fragmentation induced by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Due to the low volatility of dicarboxylic acids, derivatization is a prerequisite for their analysis by GC-MS. The most common derivatization methods are silylation, which replaces the acidic protons of the carboxyl groups with trimethylsilyl (TMS) groups, and esterification.
Experimental Protocol: GC-MS with Silylation
This protocol outlines a general procedure for the derivatization and analysis of this compound using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating agent.
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of this compound standard.
-
Dissolve the standard in 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA with 1% trimethylchlorosilane (TMCS) as a catalyst.
-
Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
Expected Fragmentation of TMS-Derivatized this compound
The derivatization with BSTFA will add two TMS groups, resulting in a di-TMS derivative. The fragmentation of this derivative will be influenced by the presence of the deuterium atoms. Key fragmentation pathways for long-chain dicarboxylic acid TMS derivatives include:
-
Loss of a methyl group (-CH₃): [M-15]⁺
-
Loss of a trimethylsilyl group (-Si(CH₃)₃): [M-73]⁺
-
Loss of a trimethylsiloxy group (-OSi(CH₃)₃): [M-89]⁺
-
Cleavage of the carbon chain.
For this compound (specifically 2,2,9,9-tetradeuterosebacic acid) di-TMS derivative, the molecular ion will be at a higher m/z compared to the non-deuterated analog. Fragments retaining the deuterated positions will also exhibit a corresponding mass shift.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a powerful technique for the analysis of dicarboxylic acids in complex matrices, often without the need for derivatization. Electrospray ionization in the negative ion mode is typically employed.
Experimental Protocol: LC-MS/MS
This protocol provides a general method for the analysis of this compound.
1. Sample Preparation:
-
Dissolve the this compound standard in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile/water mixture) to a final concentration of 1 µg/mL.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent).
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent).
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
Fragmentation of this compound in Negative Ion Mode (ESI-MS/MS)
In negative ion ESI, this compound will readily deprotonate to form the [M-H]⁻ ion. For 2,2,9,9-tetradeuterosebacic acid, the precursor ion will have an m/z of 205. Collision-induced dissociation (CID) of this precursor ion leads to characteristic fragment ions.
The primary fragmentation pathways for the monoanion of long-chain dicarboxylic acids are the loss of water (H₂O) and the loss of carbon dioxide (CO₂). For 2,2,9,9-tetradeuterosebacic acid, the deuterium atoms are at the α-positions to the carboxyl groups.
Quantitative Data Summary
The following table summarizes the expected and observed mass-to-charge ratios (m/z) for the key ions of 2,2,9,9-tetradeuterosebacic acid in negative ion ESI-MS/MS.
| Ion Description | Proposed Structure/Fragment | Calculated m/z | Observed m/z |
| Precursor Ion ([M-H]⁻) | C₁₀H₁₃D₄O₄⁻ | 205.1 | 205 |
| Fragment Ion | [M-H-H₂O]⁻ | 187.1 | 187 |
| Fragment Ion | [M-H-D₂O]⁻ | 185.1 | 185 |
| Fragment Ion | [M-H-CO₂]⁻ | 161.1 | 161 |
Note: The observed m/z values are based on nominal mass. High-resolution mass spectrometry would provide more precise mass measurements.
Visualization of Fragmentation and Workflows
Fragmentation Pathway of 2,2,9,9-Tetradeuterosebacic Acid ([M-H]⁻)
Methodological & Application
Application Notes and Protocols for the Quantification of Decanedioic Acid using Decanedioic Acid-d4 as an Internal Standard by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanedioic acid, also known as sebacic acid, is a naturally occurring dicarboxylic acid involved in fatty acid metabolism. Its quantification in biological matrices is crucial for studying various metabolic disorders, including inborn errors of metabolism where beta-oxidation is defective, leading to an increased reliance on alternative pathways like omega-oxidation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the sensitive and selective quantification of endogenous metabolites. The use of a stable isotope-labeled internal standard, such as decanedioic acid-d4, is paramount for achieving accurate and precise results by compensating for variability in sample preparation, chromatographic separation, and mass spectrometric detection.[1][2] This document provides detailed application notes and protocols for the quantification of decanedioic acid in human plasma using this compound as an internal standard.
Principle of Isotope Dilution Mass Spectrometry
Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry.[1] this compound is an ideal internal standard for decanedioic acid as it shares nearly identical physicochemical properties, ensuring it behaves similarly during sample extraction, chromatography, and ionization. The mass difference between the analyte and the SIL-IS allows for their distinct detection by the mass spectrometer, enabling accurate quantification by correcting for any variations that may occur during the analytical workflow.[2]
Metabolic Pathway: Omega-Oxidation of Fatty Acids
Decanedioic acid is a product of the omega-oxidation of fatty acids, an alternative pathway to the more common beta-oxidation.[3] This pathway becomes significant when beta-oxidation is impaired. Omega-oxidation involves the oxidation of the omega (ω) carbon, the carbon atom furthest from the carboxyl group. This process occurs primarily in the smooth endoplasmic reticulum of the liver and kidneys. The resulting dicarboxylic acid can then undergo beta-oxidation from either end.
Experimental Protocols
The following protocols are representative and should be optimized for specific laboratory conditions and instrumentation.
Preparation of Stock and Working Solutions
-
Decanedioic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of decanedioic acid and dissolve it in 10 mL of methanol.
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the decanedioic acid stock solution with methanol:water (1:1, v/v) to achieve concentrations for the calibration curve (e.g., 1 - 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | See Table 2 |
Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions are suggested starting points and should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Decanedioic Acid | 201.1 | 115.1 | -15 |
| Decanedioic Acid | 201.1 | 183.1 | -10 |
| This compound | 205.1 | 117.1 | -15 |
| This compound | 205.1 | 187.1 | -10 |
Quantitative Data Summary
The following tables represent typical performance data for a validated LC-MS/MS method for the quantification of decanedioic acid using this compound as an internal standard. Actual performance may vary depending on the specific instrumentation and laboratory conditions.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 3 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| Mid QC | 100 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| High QC | 800 | < 10 | 90 - 110 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| Parameter | Low QC (%) | High QC (%) |
| Extraction Recovery | > 85 | > 85 |
| Matrix Effect | 90 - 110 | 90 - 110 |
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis provides a robust, sensitive, and specific method for the accurate quantification of decanedioic acid in biological matrices. The detailed protocols and representative data presented herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate this analytical method in their laboratories. This methodology is well-suited for applications in metabolomics, clinical research, and pharmacokinetic studies where the precise measurement of decanedioic acid is essential.
References
Application Notes and Protocols for the Use of Decanedioic Acid-d4 in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolomics, the comprehensive study of small molecule metabolites in biological systems, is a powerful tool for understanding physiological states and identifying novel biomarkers for disease. The accurate quantification of these metabolites is paramount for robust and reproducible results. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, correcting for variations in sample preparation and analysis. Decanedioic acid-d4, a deuterium-labeled analog of decanedioic acid (sebacic acid), serves as an ideal internal standard for the quantification of its unlabeled counterpart and other medium-chain dicarboxylic acids in metabolomics studies. This document provides detailed protocols for the use of this compound in metabolomics workflows, from sample preparation to LC-MS/MS analysis.
Decanedioic acid is a naturally occurring dicarboxylic acid that can be found in biological fluids and is associated with fatty acid metabolism.[1][2] Elevated levels can be indicative of certain metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[3][4] Its quantification is therefore of significant interest in clinical and research settings.
Quantitative Data Summary
This compound is chemically identical to decanedioic acid, with the exception of four deuterium atoms replacing four hydrogen atoms. This mass difference allows for its distinction from the endogenous analyte by a mass spectrometer, without significantly altering its chemical and physical properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) | Mass Shift (Da) |
| Decanedioic Acid | C₁₀H₁₈O₄ | 202.25 | 202.1205 | - |
| This compound | C₁₀H₁₄D₄O₄ | 206.27 | 206.1456 | +4.0251 |
Metabolic Pathway of Decanedioic Acid
Decanedioic acid is a product of the ω-oxidation of longer-chain fatty acids, such as oleic acid.[5] This process occurs in the endoplasmic reticulum and serves as an alternative to β-oxidation. The resulting dicarboxylic acids can then undergo β-oxidation in both peroxisomes and mitochondria to yield shorter-chain dicarboxylic acids and ultimately succinyl-CoA, which can enter the citric acid cycle.
Metabolic pathway of decanedioic acid formation and degradation.
Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific applications and instrumentation.
Sample Preparation from Human Plasma
This protocol describes a liquid-liquid extraction procedure for the isolation of dicarboxylic acids from human plasma.
Materials:
-
Human plasma
-
This compound internal standard solution (1 µg/mL in methanol)
-
Acetonitrile (ice-cold)
-
Ethyl acetate
-
Formic acid
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the 1 µg/mL this compound internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant with 5 µL of formic acid.
-
Add 500 µL of ethyl acetate and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 14,000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 6-8) with another 500 µL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-95% B
-
8-10 min: 95% B
-
10.1-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Ionization Mode: Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Decanedioic Acid | 201.1 | 115.1 | 100 | 15 |
| This compound | 205.1 | 119.1 | 100 | 15 |
Note: The product ions correspond to the loss of both a water molecule and a carboxyl group. These transitions should be optimized for the specific instrument being used.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of decanedioic acid in biological samples using this compound as an internal standard.
Workflow for quantitative analysis of decanedioic acid.
Conclusion
This compound is an essential tool for the accurate and precise quantification of decanedioic acid in metabolomics research. The protocols and information provided in this document offer a comprehensive guide for its application in a laboratory setting. Adherence to these guidelines will enable researchers to generate high-quality, reliable data for a better understanding of the role of dicarboxylic acids in health and disease.
References
Application Note: Quantitative Analysis of Dicarboxylic Acids in Biological Matrices using Decanedioic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of dicarboxylic acids (DCAs) in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Decanedioic acid-d4, is central to this method, ensuring high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2] This application note includes comprehensive protocols for sample preparation, instrument setup, and data analysis, along with representative quantitative performance data.
Introduction
Dicarboxylic acids are important metabolites involved in various physiological and pathological processes, including fatty acid oxidation and energy metabolism.[3][4] Accurate quantification of DCAs in biological matrices is crucial for understanding disease mechanisms and for biomarker discovery. Stable isotope dilution analysis using a deuterated internal standard is the gold standard for quantitative mass spectrometry.[5] this compound (also known as Sebacic acid-d4) is an ideal internal standard for the quantification of decanedioic acid and other medium to long-chain dicarboxylic acids due to its similar chemical and physical properties to the analytes of interest.
Principle of the Method
The method employs a stable isotope-labeled internal standard, this compound, which is added to samples at the beginning of the preparation process. Since the deuterated standard has nearly identical physicochemical properties to the endogenous analyte, it experiences similar extraction efficiency, ionization response, and chromatographic retention. By measuring the ratio of the analyte's mass spectrometric signal to that of the internal standard, accurate and precise quantification can be achieved, effectively compensating for variations in sample handling and instrument performance. Quantification is performed using a calibration curve generated from standards of known concentrations containing a fixed amount of the internal standard.
Experimental Protocols
Materials and Reagents
-
Dicarboxylic acid standards (e.g., Adipic acid, Suberic acid, Sebacic acid)
-
This compound (Internal Standard, IS)
-
LC-MS grade Acetonitrile, Methanol, and Water
-
Formic acid
-
Human plasma (or other biological matrix)
-
Microcentrifuge tubes
-
Pipettes and tips
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of each dicarboxylic acid analyte and this compound in methanol.
-
Working Standard Mixture: Combine the primary stock solutions of the analytes and dilute with 50:50 methanol:water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (1 µg/mL this compound) to each tube and vortex briefly.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for specific instruments and dicarboxylic acids.
-
LC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: Agilent 6490 Triple Quadrupole LC-MS or equivalent
-
Column: Acquity UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Re-equilibrate at 5% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored. See Table 2 for examples.
Data Presentation: Quantitative Performance
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for the quantification of dicarboxylic acids using this compound as an internal standard.
Table 1: Representative Method Validation Data
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | r² | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Adipic Acid | 5 - 1000 | 5 | >0.995 | < 10% | < 12% | ± 15% |
| Suberic Acid | 2 - 500 | 2 | >0.995 | < 8% | < 10% | ± 15% |
| Sebacic Acid | 1.6 - 25.6* | 1.6 | >0.99 | < 7% | < 9% | ± 15% |
*Calibration range for Sebacic acid using D4-sebacic acid as internal standard reported in a study.
Table 2: Example MRM Transitions for Dicarboxylic Acids (Negative Ion Mode)
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) |
| Adipic Acid (C6) | 145.1 | 127.1 |
| Suberic Acid (C8) | 173.1 | 155.1 |
| Decanedioic Acid (C10) | 201.1 | 183.1 |
| This compound (IS) | 205.1 | 187.1 |
| Dodecanedioic Acid (C12) | 229.2 | 211.2 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of dicarboxylic acids.
Logical Relationship for Quantification
Caption: Logical relationship for quantification using an internal standard.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and reliable approach for the quantitative analysis of dicarboxylic acids in complex biological matrices. The use of a stable isotope-labeled internal standard is critical for mitigating analytical variability and ensuring data quality in research, clinical, and drug development settings.
References
- 1. myadlm.org [myadlm.org]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application of Decanedioic Acid-d4 in Lipidomics: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Decanedioic acid-d4 as an internal standard in lipidomics research. The information is intended to guide researchers in developing robust and reliable analytical methods for the quantification of dicarboxylic acids and other lipid species in various biological matrices.
Application Notes
This compound is a stable isotope-labeled form of decanedioic acid (sebacic acid), a ten-carbon dicarboxylic acid. In the field of lipidomics, which involves the comprehensive analysis of lipids in biological systems, accurate quantification is paramount. This compound serves as an ideal internal standard for mass spectrometry-based analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]
The fundamental principle behind its application is isotope dilution mass spectrometry.[3] By introducing a known amount of this compound into a sample at an early stage of preparation, it undergoes the same experimental procedures as the endogenous, non-labeled decanedioic acid. Due to their nearly identical physicochemical properties, both the deuterated standard and the native analyte exhibit similar extraction efficiencies, derivatization yields, and chromatographic retention times.[2][3] However, they are readily distinguishable by their mass-to-charge (m/z) ratio in the mass spectrometer. This allows for the correction of analytical variability, including sample loss during preparation and matrix effects during ionization, leading to highly accurate and precise quantification of the target analyte.
The use of a stable isotope-labeled internal standard like this compound is particularly crucial in complex biological matrices such as plasma, serum, tissues, and cell cultures, where significant variability can be introduced during sample workup.
Quantitative Data Summary
The following tables summarize typical performance data for the quantification of dicarboxylic acids using deuterated internal standards. While specific values for this compound may vary depending on the analytical method and instrumentation, this data provides a representative overview of the expected performance.
Table 1: Typical Method Performance for Dicarboxylic Acid Analysis using Deuterated Internal Standards
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL | |
| Limit of Detection (LOD) | 0.05 - 5 ng/mL | |
| Accuracy (% Bias) | ± 15% | |
| Precision (% RSD) | < 15% |
Table 2: Recovery and Matrix Effect Data for Deuterated Standards in Biological Matrices
| Matrix | Typical Recovery | Matrix Effect | Reference |
| Plasma/Serum | > 80% | Low to Moderate | |
| Urine | > 85% | Low | |
| Tissue Homogenate | > 75% | Moderate to High | |
| Cell Lysate | > 80% | Low to Moderate |
Disclaimer: The data presented in these tables are representative of methods for dicarboxylic acid analysis using various deuterated internal standards and may require optimization for this compound.
Experimental Protocols
The following are detailed protocols for the extraction and analysis of dicarboxylic acids from biological matrices using this compound as an internal standard. These protocols are based on established methods for fatty acid and dicarboxylic acid analysis and can be adapted for specific research needs.
Protocol 1: Quantification of Decanedioic Acid in Plasma/Serum using LC-MS/MS
1. Materials and Reagents:
-
Plasma or serum samples
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
2. Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
In a microcentrifuge tube, add 100 µL of the plasma/serum sample.
-
Add 10 µL of the this compound internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate decanedioic acid from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for both decanedioic acid and this compound.
4. Data Analysis:
-
Quantify the amount of decanedioic acid in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of unlabeled decanedioic acid and a constant concentration of this compound.
Protocol 2: Quantification of Total Dicarboxylic Acids in Tissues using GC-MS
1. Materials and Reagents:
-
Tissue samples (e.g., liver, kidney)
-
This compound internal standard solution
-
Chloroform:Methanol mixture (2:1, v/v)
-
0.9% NaCl solution
-
Sodium hydroxide in methanol
-
BF3-methanol or HCl-methanol for esterification
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
GC-MS system
2. Sample Preparation (Lipid Extraction and Derivatization):
-
Homogenize a known weight of tissue (e.g., 50 mg) in a suitable buffer.
-
Add a known amount of this compound internal standard.
-
Perform a Folch extraction by adding chloroform:methanol (2:1, v/v) and vortexing.
-
Add 0.9% NaCl solution to induce phase separation.
-
Centrifuge and collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Perform hydrolysis of esterified lipids by adding methanolic NaOH and heating.
-
Acidify the mixture and extract the free fatty acids (including dicarboxylic acids) with hexane.
-
Derivatize the carboxylic acid groups to their methyl esters using BF3-methanol or HCl-methanol.
-
Wash the hexane layer, dry it over anhydrous sodium sulfate, and transfer to a GC vial.
3. GC-MS Analysis:
-
GC System: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).
-
Injection: Splitless injection.
-
Oven Program: A temperature program to separate the fatty acid methyl esters.
-
Mass Spectrometer: A mass spectrometer operated in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the methyl esters of decanedioic acid and this compound.
4. Data Analysis:
-
Similar to the LC-MS/MS protocol, quantify by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and a relevant metabolic pathway.
Caption: Experimental workflow for lipidomics using an internal standard.
References
Application Notes and Protocols for Sample Preparation with Decanedioic acid-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Decanedioic acid-d4 (also known as Sebacic acid-d4) as an internal standard in the quantitative analysis of dicarboxylic acids in biological matrices. The use of a stable isotope-labeled internal standard is a critical component of robust bioanalytical methods, ensuring high accuracy and precision by correcting for variability during sample preparation and analysis.
Introduction
Decanedioic acid (sebacic acid) is a naturally occurring dicarboxylic acid. Its quantification in biological fluids such as urine and plasma is important for the study of various metabolic disorders. This compound is the ideal internal standard for the quantitative analysis of decanedioic acid via mass spectrometry (MS). Due to its similar chemical and physical properties to the unlabeled analyte, it co-elutes during chromatographic separation and experiences similar ionization effects, while its mass difference allows for distinct detection. This ensures reliable correction for any sample loss during extraction and for matrix effects in the MS source.
Quantitative Data Summary
The following tables summarize the typical quantitative performance of analytical methods for dicarboxylic acids utilizing this compound as an internal standard. Data is representative of validated liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.
Table 1: LC-MS/MS Method Performance for Decanedioic Acid in Human Urine
| Parameter | Result |
| Analyte | Decanedioic Acid (Sebacic Acid) |
| Internal Standard | This compound (D4-Sebacic acid) |
| Calibration Range | 1.6–25.6 µmol/L[1] |
| Linearity (R²) | > 0.995 |
| Limit of Quantification (LOQ) | 10–40 ng/mL |
| Accuracy (Recovery) | 85.8–109.7% |
| Precision (RSD) | 1.4–13.3% |
Table 2: GC-MS Method Performance for Dicarboxylic Acids (General)
| Parameter | Result |
| Analytes | Medium to Long-Chain Dicarboxylic Acids |
| Internal Standard | Appropriate Deuterated Dicarboxylic Acid (e.g., this compound) |
| Derivatization | Silylation (e.g., with BSTFA) |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | < 2 ng/m³ (in atmospheric aerosol samples)[2] |
| Precision (RSD) | < 10%[2] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Decanedioic Acid in Human Urine by LC-MS/MS
This protocol is adapted from a validated method for the analysis of urinary organic acids.[1]
1. Materials and Reagents
-
Decanedioic acid certified standard
-
This compound (D4-sebacic acid) internal standard (IS)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water
-
Human urine samples
2. Preparation of Solutions
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
IS Working Solution: Dilute the IS stock solution with 0.1% v/v formic acid in water to a final concentration appropriate for spiking into urine samples.
-
Mobile Phase A: 0.1% v/v formic acid in water.
-
Mobile Phase B: 0.1% v/v formic acid in 95% acetonitrile/5% water.
3. Sample Preparation
-
Thaw frozen urine samples at 37 °C and vortex to homogenize.[1]
-
Take 25 µL of urine and mix with 350 µL of 0.1% v/v formic acid in water.
-
Add 25 µL of the IS working solution to the diluted urine sample.
-
Vortex the sample mixture thoroughly.
-
The sample is now ready for injection into the LC-MS/MS system.
4. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: Acquity C18 column UPLC HSS T3 1.8 μm, 2.1 × 100 mm
-
Column Temperature: 22 °C
-
Injection Volume: 2 µL
-
Gradient Elution: A gradient program with mobile phases A and B is used to separate the analytes.
-
MS System: Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ) Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Data Acquisition: Monitor the specific mass-to-charge ratio (m/z) transitions for both decanedioic acid and this compound.
Protocol 2: General Protocol for GC-MS Analysis of Dicarboxylic Acids in Biological Fluids
This is a general protocol that often requires derivatization for volatile analysis.
1. Materials and Reagents
-
Decanedioic acid certified standard
-
This compound (IS)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium sulfate (anhydrous)
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
2. Sample Preparation
-
Pipette 1 mL of urine or plasma into a glass tube.
-
Add the this compound internal standard.
-
Acidify the sample to pH 1-2 with HCl.
-
Extract the dicarboxylic acids by adding 5 mL of ethyl acetate and vortexing for 2 minutes.
-
Centrifuge to separate the layers and transfer the upper organic layer to a new tube.
-
Repeat the extraction and combine the organic layers.
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
3. Derivatization
-
To the dried extract, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
4. GC-MS Analysis
-
GC System: Gas chromatograph with a suitable capillary column (e.g., DB-5ms).
-
Injection Mode: Splitless.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized acids.
-
MS System: Mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: Selected Ion Monitoring (SIM) or full scan mode to detect the characteristic ions of the derivatized analytes and internal standard.
Visualizations
Caption: LC-MS/MS Sample Preparation Workflow.
Caption: GC-MS Sample Preparation Workflow.
References
Preparation of a Stock Solution of Decanedioic Acid-d4: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of Decanedioic acid-d4. This deuterated analog of decanedioic acid is commonly utilized as an internal standard in quantitative analysis, particularly in mass spectrometry-based assays, for its ability to mimic the analyte of interest, thereby improving the accuracy and precision of quantification.
Introduction
This compound is a stable isotope-labeled form of decanedioic acid (also known as sebacic acid), a naturally occurring dicarboxylic acid. In analytical chemistry, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is considered the gold standard. This compound, with four deuterium atoms, provides a distinct mass shift from the endogenous analyte, allowing for its clear differentiation in mass spectrometric analysis while maintaining nearly identical chemical and physical properties. This ensures that any variability during sample preparation and analysis affects both the analyte and the internal standard equally, leading to reliable and reproducible results.
Physicochemical Data
A summary of the relevant quantitative data for Decanedioic acid and its deuterated form is presented below for easy reference.
| Property | Decanedioic Acid | This compound |
| Chemical Formula | C₁₀H₁₈O₄ | C₁₀H₁₄D₄O₄ |
| Molecular Weight ( g/mol ) | ~202.25[1][2][3][4] | ~206.27 |
| Appearance | White crystalline powder | White crystalline powder |
| Solubility | Slightly soluble in water; Soluble in alcohols (e.g., ethanol), acetone, and DMSO.[5] | Expected to have very similar solubility to the non-deuterated form. |
| Storage Temperature | Room Temperature (as solid) | -20°C or below (as solution) |
Experimental Protocol
This protocol outlines the steps for preparing a 1 mg/mL stock solution of this compound. This concentration is a common starting point for the preparation of working solutions for calibration curves and quality control samples in bioanalytical methods.
Materials:
-
This compound (solid)
-
Methanol (LC-MS grade) or Acetonitrile (LC-MS grade)
-
Analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, or 10 mL)
-
Micropipettes
-
Vortex mixer
-
Sonicator (optional)
-
Amber glass vials with screw caps for storage
Procedure:
-
Equilibration: Before weighing, allow the container of this compound to equilibrate to room temperature to prevent condensation, which could affect the accuracy of the weight measurement.
-
Weighing: Accurately weigh a precise amount of this compound. For a 1 mg/mL stock solution, it is recommended to weigh an amount that can be accurately measured by the available analytical balance, for example, 1 mg.
-
Calculation Example: To prepare 1 mL of a 1 mg/mL stock solution, you will need to weigh 1 mg of this compound.
-
-
Dissolution:
-
Carefully transfer the weighed this compound into a clean, dry Class A volumetric flask of the desired volume (e.g., a 1 mL flask for 1 mg of substance).
-
Add a small amount of the chosen solvent (e.g., methanol or acetonitrile), approximately half of the final volume, to the flask.
-
Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer for a few seconds to aid dissolution. For compounds that are slow to dissolve, brief sonication in a water bath can be applied.
-
-
Bringing to Volume:
-
Once the solid is completely dissolved, add more of the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Use a micropipette or a dropper for the final addition of solvent to ensure accuracy.
-
-
Homogenization: Cap the volumetric flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.
-
Storage:
-
Transfer the prepared stock solution into a clearly labeled amber glass vial to protect it from light.
-
The label should include the name of the compound (this compound), the concentration (1 mg/mL), the solvent used, the date of preparation, and the initials of the preparer.
-
Store the stock solution at -20°C or below to ensure long-term stability.
-
Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for Preparing this compound Stock Solution.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.
-
Work in a well-ventilated area or under a fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and safety information.
By following this detailed protocol, researchers can confidently prepare accurate and reliable stock solutions of this compound for use as an internal standard in a variety of analytical applications.
References
LC-MS/MS Method Development for the Quantification of Decanedioic Acid Utilizing a Deuterated Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the development and validation of a sensitive and robust LC-MS/MS method for the quantification of decanedioic acid in biological matrices, utilizing decanedioic acid-d4 as an internal standard.
Introduction
Decanedioic acid, also known as sebacic acid, is a naturally occurring dicarboxylic acid involved in various metabolic pathways. Its quantification in biological fluids is crucial for understanding metabolic disorders and for monitoring therapeutic interventions. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.[1] This application note describes a comprehensive LC-MS/MS method, including a detailed sample preparation protocol, optimized liquid chromatography and mass spectrometry conditions, and a summary of validation parameters.
Experimental Protocols
Materials and Reagents
-
Decanedioic acid (≥99% purity)
-
This compound (≥98% isotopic purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
Sample Preparation Protocol: Protein Precipitation
This protocol is designed for the extraction of decanedioic acid from plasma samples.
-
Thaw Samples: Thaw plasma samples and internal standard stock solutions at room temperature.
-
Prepare Internal Standard Spiking Solution: Prepare a working solution of this compound in 50:50 methanol:water.
-
Spike Samples: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution. Vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each plasma sample.
-
Vortex: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate to Dryness: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and Transfer: Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of dicarboxylic acids.[2]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution: A gradient elution is recommended to ensure good peak shape and separation from potential interferences. An example gradient is provided in Table 1.
Table 1: Example Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 10.0 | 5 |
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for the analysis of carboxylic acids.[3]
-
Multiple Reaction Monitoring (MRM): The MRM transitions for decanedioic acid and this compound are listed in Table 2. These transitions are based on the expected fragmentation patterns involving the loss of water and carbon dioxide.
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C[4]
-
Gas Flow Rates: Optimize according to the instrument manufacturer's recommendations.
-
Table 2: MRM Transitions for Decanedioic Acid and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Decanedioic acid | 201.1 | 157.1 | 100 | 15 |
| Decanedioic acid | 201.1 | 113.1 | 100 | 20 |
| This compound | 205.1 | 161.1 | 100 | 15 |
| This compound | 205.1 | 117.1 | 100 | 20 |
Data Presentation
The following tables summarize the expected quantitative performance of this LC-MS/MS method based on typical validation parameters for similar assays.[2]
Table 3: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Decanedioic acid | 1 - 1000 | > 0.995 | 1/x² |
Table 4: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | < 15 | 85 - 115 |
Table 5: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Decanedioic acid | 85 - 115 | 85 - 115 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of decanedioic acid.
References
- 1. scispace.com [scispace.com]
- 2. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Synthesis of Sebacic Acid - ChemCeed [chemceed.com]
Application Note: Derivatization of Decanedioic Acid-d4 for Quantitative GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the derivatization of decanedioic acid-d4, a common internal standard, for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The trimethylsilylation method described herein enhances the volatility and thermal stability of the analyte, enabling robust and sensitive quantification.
Introduction
Decanedioic acid, also known as sebacic acid, is a dicarboxylic acid of interest in various research areas, including metabolomics and industrial applications. For accurate quantification in complex biological matrices, stable isotope-labeled internal standards are indispensable. This compound serves as an excellent internal standard for the quantification of endogenous decanedioic acid, as it co-elutes with the analyte of interest and corrects for variations during sample preparation and analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, dicarboxylic acids like decanedioic acid are polar and have low volatility, making them unsuitable for direct GC-MS analysis. Derivatization is a crucial step to convert these polar analytes into more volatile and less polar derivatives. Silylation, specifically the formation of trimethylsilyl (TMS) esters, is a widely used and effective derivatization method for carboxylic acids.[1] This application note details a protocol for the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Experimental Workflow
The overall workflow for the analysis of decanedioic acid using this compound as an internal standard involves sample preparation, derivatization, and GC-MS analysis. A schematic of this process is provided below.
Detailed Experimental Protocol: Trimethylsilylation with BSTFA
This protocol outlines the steps for the derivatization of this compound in a dried sample extract.
Materials:
-
This compound standard solution
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)
-
Heating block or oven
-
GC vials (2 mL) with inserts and caps
-
Vortex mixer
-
Nitrogen evaporator (optional)
Procedure:
-
Sample Preparation:
-
To a known volume or weight of the biological sample (e.g., 100 µL of plasma), add a precise amount of this compound internal standard solution. The amount should be chosen to be within the linear range of the calibration curve.
-
Perform an appropriate extraction procedure (e.g., protein precipitation followed by liquid-liquid extraction with ethyl acetate) to isolate the organic acids.
-
Transfer the organic extract to a clean GC vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator. It is crucial to ensure the sample is completely dry as moisture can interfere with the derivatization reaction.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA (with 1% TMCS) to the vial.
-
Tightly cap the vial and vortex for 30 seconds.
-
Incubate the vial at 60-70°C for 60 minutes in a heating block or oven.
-
-
GC-MS Analysis:
-
After incubation, allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system. A typical injection volume is 1 µL.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the GC-MS analysis of the trimethylsilyl derivative of decanedioic acid and its deuterated internal standard. Please note that specific retention times and mass fragments can vary depending on the GC column, temperature program, and mass spectrometer used. The data for this compound is inferred from the non-deuterated analog.
| Parameter | Decanedioic Acid (Analyte) | This compound (Internal Standard) | Reference/Note |
| Derivative | bis(trimethylsilyl) decanedioate | bis(trimethylsilyl) decanedioate-d4 | Silylation with BSTFA |
| Molecular Weight (Derivative) | 346.6 g/mol | 350.6 g/mol | Calculated |
| Typical Retention Time | Varies (e.g., ~15-20 min) | Co-elutes with analyte | Dependent on GC conditions |
| Quantifier Ion (m/z) | 331 ([M-15]⁺) | 335 ([M-15]⁺) | Inferred from[2] |
| Qualifier Ion(s) (m/z) | 147, 73 | 147, 73 | Inferred from[2] |
| Limit of Detection (LOD) | ~ 2 ng/m³ (in air samples) | Not Applicable | [1] |
| Limit of Quantification (LOQ) | ~ 4 ng/m³ (in air samples) | Not Applicable | [1] |
Note: The mass-to-charge ratios (m/z) for the deuterated standard are predicted based on the fragmentation of the non-deuterated compound and the incorporation of four deuterium atoms. The primary fragmentation is the loss of a methyl group (-CH₃) from one of the TMS groups, resulting in the [M-15]⁺ ion. The qualifier ions are characteristic fragments of the TMS group. The LOD and LOQ values are provided as a general reference from a study on dicarboxylic acids in atmospheric aerosols and may vary significantly depending on the sample matrix and instrumentation.
Derivatization Reaction Pathway
The derivatization of this compound with BSTFA involves the replacement of the acidic protons of the two carboxylic acid groups with trimethylsilyl groups. This reaction eliminates the polar -OH groups, thereby increasing the volatility and thermal stability of the molecule.
Conclusion
The protocol described provides a reliable method for the derivatization of this compound for quantitative GC-MS analysis. The use of BSTFA for trimethylsilylation effectively enhances the chromatographic properties of the analyte, allowing for sensitive and accurate quantification when used as an internal standard. Researchers should optimize the GC-MS parameters for their specific instrumentation and sample matrix to achieve the best performance.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape with Decanedioic Acid-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor peak shape during the analysis of Decanedioic acid-d4.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing, characterized by an asymmetric peak with a drawn-out trailing edge, is a common issue when analyzing acidic compounds like this compound. This can compromise peak integration and resolution. The primary causes are often related to secondary chemical interactions within the analytical column or issues with the chromatographic system.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: this compound, being a dicarboxylic acid, can engage in secondary interactions with ionized residual silanol groups (Si-OH) on the surface of silica-based stationary phases. These interactions lead to a secondary retention mechanism, causing peak tailing.
-
Solution 1: Adjust Mobile Phase pH. The most effective way to mitigate this is to suppress the ionization of both the analyte and the silanol groups. Lowering the mobile phase pH to at least 2 units below the first pKa of Decanedioic acid (pKa1 ≈ 4.59) is recommended. A mobile phase pH of ≤ 2.6 will ensure the carboxylic acid groups are fully protonated, minimizing interactions with the stationary phase.
-
Solution 2: Use an End-Capped Column. Modern, high-purity silica columns are often "end-capped," where the residual silanol groups are chemically bonded with a small silylating agent. This reduces the number of available sites for secondary interactions.
-
Solution 3: Increase Buffer Strength. A higher buffer concentration (e.g., 25-50 mM) can help to maintain a consistent pH on the column surface and can also help to mask residual silanol sites.
-
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak broadening and tailing.
-
Solution: Dilute the sample and reinject. If the peak shape improves, sample overload was likely the issue.
-
-
Extra-Column Volume: Excessive tubing length or diameter, or poorly made connections, can lead to band broadening and peak tailing.
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and ensure all fittings are secure and properly seated to minimize dead volume.
-
Q2: My this compound peak is fronting. What could be the cause?
Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is often related to the sample solvent or column overload.
Potential Causes and Solutions:
-
Strong Sample Solvent: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a distorted, fronting peak.
-
Solution: Whenever possible, dissolve and inject the this compound standard in the initial mobile phase. If a different solvent is necessary due to solubility, ensure it is weaker than the mobile phase. Decanedioic acid is soluble in alcohols like methanol and ethanol, which can be used as part of the mobile phase.
-
-
Column Overload: Similar to peak tailing, injecting too much sample can also manifest as peak fronting.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Q3: Why am I seeing a split or double peak for a single standard of this compound?
Split peaks suggest that the analyte band is being disrupted as it moves through the chromatographic system.
Potential Causes and Solutions:
-
Mobile Phase pH Near Analyte pKa: Decanedioic acid is a dicarboxylic acid with two pKa values (pKa1 ≈ 4.59 and pKa2 ≈ 5.59). If the mobile phase pH is close to either of these values, a mixture of ionized and non-ionized forms of the analyte will exist, leading to two distinct retention behaviors and a split or broadened peak.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa values. For this compound, a pH of ≤ 2.6 is recommended to ensure it is in a single, fully protonated state.
-
-
Partially Blocked Column Inlet Frit: Debris from the sample, mobile phase, or system components can partially block the inlet frit of the column, causing the sample to be unevenly distributed onto the stationary phase.
-
Solution: Reverse-flush the column (if the manufacturer's instructions permit). If the problem persists, the frit or the column may need to be replaced. Using a guard column can help prevent contamination of the analytical column.
-
-
Strong Sample Solvent Effect: As with peak fronting, a sample solvent that is significantly stronger than the mobile phase can cause peak splitting.
-
Solution: Prepare the sample in the mobile phase or a weaker solvent.
-
Q4: Can the deuterium labeling in this compound affect its peak shape?
Yes, the presence of deuterium can have a minor effect on the chromatographic behavior of a molecule, known as the deuterium isotope effect.
Potential Causes and Solutions:
-
Retention Time Shift: Deuterated compounds can sometimes exhibit slightly shorter retention times than their non-deuterated counterparts in reversed-phase chromatography. While this typically does not cause poor peak shape for the deuterated standard itself, it is an important consideration when using it as an internal standard for the non-deuterated analyte. If the two do not co-elute perfectly, they may be affected differently by matrix effects in LC-MS analysis, which can impact quantitation.
-
Solution: The chromatographic method should be optimized to ensure near co-elution of the analyte and the deuterated internal standard. This can often be achieved by adjusting the mobile phase composition and gradient. In some cases, a column with slightly lower resolving power may be intentionally used to ensure co-elution.
-
Data Presentation
| Parameter | Value | Reference |
| Decanedioic Acid pKa1 | ~4.59 | [1][2] |
| Decanedioic Acid pKa2 | ~5.59 | [1][2] |
| Solubility in Water | Poorly soluble | [3] |
| Solubility in Organic Solvents | Soluble in alcohols (e.g., ethanol, methanol) and other organic solvents. | |
| Recommended Mobile Phase pH | ≤ 2.6 | General chromatographic principles for acidic compounds. |
| Typical Buffer Concentration | 10-50 mM | General chromatographic best practices. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Optimal Peak Shape
This protocol describes the preparation of a mobile phase at a pH suitable for the analysis of this compound, aiming to minimize peak tailing.
Objective: To prepare a mobile phase with a pH of approximately 2.5 to ensure this compound is in its fully protonated form.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid (or phosphoric acid for non-MS applications)
-
Calibrated pH meter
-
0.22 µm or 0.45 µm membrane filter
Procedure:
-
Prepare the Aqueous Component: To 1 L of HPLC-grade water, add a sufficient amount of formic acid to reach a pH of 2.5. This will likely be approximately 0.1% (v/v) formic acid.
-
pH Adjustment: Use a calibrated pH meter to verify and adjust the pH of the aqueous solution.
-
Filtration: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove any particulates.
-
Mobile Phase Combination: Mix the filtered aqueous component with the organic solvent (acetonitrile or methanol) in the desired ratio for your specific method.
-
Degassing: Degas the final mobile phase mixture using sonication, vacuum filtration, or an inline degasser before use.
Protocol 2: Column Flushing and Regeneration
This protocol outlines a general procedure for washing a C18 column that may be contaminated, leading to poor peak shape.
Objective: To remove strongly retained contaminants from a reversed-phase column.
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contaminating it.
-
Isocratic Wash Steps: Sequentially flush the column with the following solvents at a low flow rate (e.g., 0.5 mL/min) for at least 20 column volumes each:
-
Your mobile phase without the buffer (e.g., water/acetonitrile mixture)
-
100% HPLC-grade water
-
100% Isopropanol
-
100% Methanol
-
100% Acetonitrile
-
-
Re-equilibration: Re-equilibrate the column with your initial mobile phase conditions (including the buffer) for at least 30 column volumes, or until the backpressure is stable.
Mandatory Visualization
Caption: A troubleshooting workflow for poor peak shape.
Caption: Chemical interactions affecting peak shape.
References
- 1. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA2343985C - Method of analyzing dicarboxylic acids - Google Patents [patents.google.com]
- 3. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Decanedioic Acid-d4 as an Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing decanedioic acid-d4 as an internal standard (IS) for quantitative analysis. Below, you will find answers to frequently asked questions and detailed troubleshooting guides to ensure the accuracy and reliability of your bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard?
A1: Using a stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard in quantitative mass spectrometry.[1] this compound is an ideal internal standard for the corresponding non-labeled analyte because it has a nearly identical chemical structure. This similarity ensures it exhibits comparable extraction recovery, chromatographic retention time, and ionization efficiency.[2] Consequently, it effectively compensates for variations during sample preparation and analysis, leading to more accurate and precise results.[2] The mass difference due to the deuterium atoms allows it to be distinguished from the analyte by the mass spectrometer.[2]
Q2: What are the key physicochemical properties of this compound?
A2: this compound, also known as sebacic acid-d4, is a deuterated form of a straight-chain dicarboxylic acid.[3] Its properties are very similar to the non-labeled compound.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₄D₄O₄ | |
| Molecular Weight | ~206.27 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 131 - 134 °C | |
| Boiling Point | 295 °C at 100 mmHg | |
| Water Solubility | 1 g/L | |
| Stability | Stable under recommended storage conditions. |
Q3: How should I prepare and store stock solutions of this compound?
A3: Proper preparation and storage of your internal standard stock solution are crucial for generating reliable data.
-
Solvent Selection: Due to its limited water solubility, a stock solution of this compound is typically prepared in an organic solvent such as methanol, ethanol, or dimethyl sulfoxide (DMSO).
-
Stock Solution Preparation: To prepare a 1 mg/mL stock solution, accurately weigh the desired amount of this compound and dissolve it in the appropriate volume of your chosen solvent. Ensure complete dissolution, using sonication if necessary.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller, single-use vials to prevent contamination and degradation from repeated freeze-thaw cycles.
Q4: What is a good starting concentration for this compound?
A4: The optimal concentration of an internal standard is application-dependent and should be determined experimentally for your specific matrix and analytical method. A general best practice is to use a concentration that is in the mid-range of the calibration curve for your target analyte. For example, if your calibration curve for decanedioic acid ranges from 10 to 1000 ng/mL, a suitable starting concentration for this compound would be around 100-500 ng/mL. The goal is to have an IS response that is strong enough for good precision but not so high that it causes detector saturation.
Troubleshooting Guides
This section addresses common issues that may arise when using this compound as an internal standard.
| Problem | Potential Cause | Recommended Action |
| High Variability in IS Signal | Inconsistent sample preparation (e.g., pipetting errors, variable extraction recovery). | - Ensure consistent and accurate pipetting of the IS solution into all samples at the beginning of the sample preparation process. - Automate liquid handling steps if possible to minimize human error. - Thoroughly vortex samples after adding the IS. |
| Matrix effects (ion suppression or enhancement). | - Evaluate matrix effects by comparing the IS response in neat solution versus in extracted blank matrix. - Optimize sample cleanup procedures (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components. - Adjust chromatographic conditions to separate the analyte and IS from co-eluting matrix components. | |
| Instrument instability (e.g., inconsistent injection volume, fluctuating source conditions). | - Perform system suitability tests before each run to ensure instrument performance. - Check for leaks in the LC system. - Clean the mass spectrometer's ion source. | |
| Low or No IS Signal | Incorrectly prepared or degraded IS stock solution. | - Prepare a fresh stock solution of this compound. - Verify the concentration of the new stock solution. |
| Omission of IS during sample preparation. | - Review the sample preparation workflow to ensure the IS was added to all samples. | |
| Suboptimal mass spectrometer parameters. | - Optimize source parameters (e.g., spray voltage, gas flows, temperature) for this compound. | |
| Insufficient IS concentration. | - Increase the concentration of the IS spiking solution. | |
| IS Signal Increases with Analyte Concentration | Crosstalk from the analyte signal to the IS signal. | - Check for isotopic contributions from the analyte to the IS mass-to-charge ratio (m/z) and correct if necessary. - Ensure that the mass spectrometer has sufficient resolution to distinguish between the analyte and the IS. |
| Contamination of the IS with the non-labeled analyte. | - Verify the isotopic purity of the this compound standard. | |
| Poor Linearity of Calibration Curve | Inappropriate IS concentration. | - Re-optimize the IS concentration. An IS signal that is too high or too low can negatively impact the linearity of the response ratio. |
| Analyte and IS experience different matrix effects. | - While a SIL-IS should track the analyte closely, significant differences in matrix effects can still occur. Further optimization of chromatography and sample cleanup may be necessary. |
Experimental Protocols
Protocol for Optimizing this compound Concentration
This experiment is designed to determine the optimal concentration of this compound that provides a stable and appropriate signal intensity across the calibration range of the analyte.
1. Preparation of Solutions:
-
Analyte Stock Solution (1 mg/mL): Prepare a stock solution of non-labeled decanedioic acid in a suitable organic solvent.
-
Analyte Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution to cover the expected concentration range of your samples (e.g., 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same solvent.
-
Internal Standard Working Solutions: Prepare several working solutions of this compound at different concentrations (e.g., 10, 50, 100, 250, 500 ng/mL).
2. Sample Preparation:
-
For each analyte calibration standard concentration, prepare a set of samples.
-
To each sample, add a fixed volume of one of the this compound working solutions.
-
Process the samples using your established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the final extract to dryness and reconstitute in the mobile phase.
3. LC-MS/MS Analysis:
-
Analyze the prepared samples using your developed LC-MS/MS method.
-
Monitor the peak area of both the analyte and the internal standard.
4. Data Analysis:
-
For each IS concentration tested, plot the peak area of the IS across all analyte concentrations. The ideal IS concentration should result in a consistent peak area.
-
For each IS concentration, generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.
-
Evaluate the linearity (R²) of each calibration curve.
-
Select the this compound concentration that provides the best linearity for the calibration curve and a consistent IS peak area across the entire concentration range.
Visualizations
References
Technical Support Center: Matrix Effects on Decanedioic Acid-d4 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects on Decanedioic acid-d4 when used as an internal standard in LC-MS assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for this compound.[1][3] As this compound is a stable isotope-labeled (SIL) internal standard, it is expected to co-elute with the analyte and experience similar matrix effects, thus providing accurate quantification. However, significant or differential matrix effects can still compromise the reliability of the results.
Q2: Why is a stable isotope-labeled internal standard like this compound preferred for mitigating matrix effects?
A2: Stable isotope-labeled internal standards are considered the "gold standard" for quantitative LC-MS analysis. This is because they share nearly identical physicochemical properties with the analyte of interest. Consequently, they co-elute chromatographically and are affected by matrix effects in a very similar way to the analyte, allowing for accurate correction of signal variations.
Q3: Can this compound itself be subject to ion suppression or enhancement?
A3: Yes, like any analyte, this compound is susceptible to matrix effects, including ion suppression and enhancement. The extent of these effects depends on the complexity of the sample matrix (e.g., plasma, urine, tissue homogenate) and the cleanliness of the extracted sample.
Q4: What are the common sources of matrix effects in bioanalytical samples?
A4: Common sources of matrix effects in biological samples include phospholipids, salts, proteins, and metabolites that may co-elute with this compound. The sample preparation technique used plays a crucial role in removing these interfering components.
Q5: How can I qualitatively assess if my this compound signal is affected by matrix effects?
A5: A post-column infusion experiment is a widely used qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs. This involves infusing a constant flow of this compound solution post-column while injecting a blank matrix extract. Dips or peaks in the baseline signal indicate the presence of matrix effects at specific retention times.
Troubleshooting Guides
Problem: Inconsistent or Poor Reproducibility of this compound Peak Area
Possible Cause: Variable matrix effects between different samples or batches. The composition of biological matrices can differ, leading to varying degrees of ion suppression or enhancement.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent internal standard peak area.
Solutions:
-
Enhance Sample Preparation: If using a simple protein precipitation method, consider more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve a cleaner sample extract.
-
Chromatographic Optimization: Modify the LC gradient or use a different column chemistry to separate this compound from the regions of ion suppression identified through post-column infusion.
-
Matrix-Matched Standards: Prepare calibration standards and quality control samples in a representative blank matrix to compensate for consistent matrix effects.
Problem: Significant Signal Suppression of this compound
Possible Cause: Co-elution of this compound with highly suppressing matrix components, such as phospholipids.
Troubleshooting Workflow:
Caption: Workflow for addressing significant ion suppression.
Solutions:
-
Quantify the Matrix Effect: Perform a post-extraction spike experiment to calculate the matrix factor (MF). This will provide a quantitative measure of the ion suppression.
-
Targeted Sample Cleanup: If phospholipids are suspected, incorporate a phospholipid removal step in your sample preparation protocol.
-
Adjust Chromatography: Altering the mobile phase composition or gradient can shift the retention time of this compound away from the interfering components.
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
Objective: To identify the retention time regions where co-eluting matrix components cause ion suppression or enhancement.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
This compound standard solution (at a concentration that gives a stable, mid-range signal)
-
Blank, extracted matrix sample (prepared using your standard protocol)
Experimental Workflow:
Caption: Setup for post-column infusion experiment.
Procedure:
-
Set up the LC-MS/MS system with the analytical column and mobile phase used for your assay.
-
Connect the outlet of the analytical column to one inlet of a T-connector.
-
Connect the syringe pump, containing the this compound solution, to the other inlet of the T-connector.
-
Connect the outlet of the T-connector to the mass spectrometer's ion source.
-
Begin infusing the this compound solution at a low, constant flow rate (e.g., 10 µL/min).
-
Allow the MS signal for this compound to stabilize, establishing a steady baseline.
-
Inject the blank, extracted matrix sample onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run. A drop in the baseline indicates ion suppression, while a rise indicates ion enhancement.
Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects
Objective: To quantify the extent of ion suppression or enhancement by calculating the Matrix Factor (MF).
Procedure:
-
Prepare two sets of samples:
-
Set A: Spike a known amount of this compound into a post-extracted blank matrix sample.
-
Set B: Spike the same amount of this compound into the mobile phase or a pure solvent.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Pure Solvent)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Data Presentation
Table 1: Matrix Factor (MF) for this compound in Human Plasma
| Lot Number | Peak Area (Post-Extracted Spike) | Peak Area (Pure Solvent) | Matrix Factor | % Ion Suppression/Enhancement |
| Lot 1 | 450,000 | 500,000 | 0.90 | 10% Suppression |
| Lot 2 | 425,000 | 500,000 | 0.85 | 15% Suppression |
| Lot 3 | 510,000 | 500,000 | 1.02 | 2% Enhancement |
| Lot 4 | 350,000 | 500,000 | 0.70 | 30% Suppression |
| Lot 5 | 465,000 | 500,000 | 0.93 | 7% Suppression |
| Lot 6 | 440,000 | 500,000 | 0.88 | 12% Suppression |
This table presents example data. Users should populate it with their own experimental results.
Table 2: Comparison of Sample Preparation Techniques on Matrix Factor
| Sample Prep Method | Mean Matrix Factor (n=6 lots) | %RSD |
| Protein Precipitation | 0.78 | 15.4% |
| Liquid-Liquid Extraction | 0.92 | 5.8% |
| Solid-Phase Extraction | 0.98 | 2.1% |
This table illustrates how different extraction methods can impact the matrix effect. Users should generate their own comparative data.
References
Technical Support Center: Optimizing Decanedioic Acid-d4 Signal Intensity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal intensity of Decanedioic acid-d4 in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal for my this compound low in my LC-MS/MS analysis?
A1: Low signal intensity for dicarboxylic acids like this compound is a common challenge. Several factors can contribute to this issue:
-
Poor Ionization Efficiency: In its native form, this compound, like other dicarboxylic acids, can exhibit poor ionization in electrospray ionization (ESI), particularly in positive ion mode.[1] It is an acidic molecule and is best analyzed in negative ion mode.
-
Suboptimal Chromatographic Conditions: Dicarboxylic acids can be challenging to retain and separate on standard reversed-phase columns due to their polarity. This can lead to poor peak shape and co-elution with interfering matrix components.
-
Matrix Effects: Components in the sample matrix (e.g., salts, lipids) can suppress the ionization of this compound, leading to a weaker signal.
-
Inefficient Sample Preparation: Incomplete extraction from the sample matrix or the presence of interfering substances can significantly reduce the amount of analyte reaching the detector.
Q2: What is the most effective way to significantly boost the signal intensity of this compound?
A2: Chemical derivatization is a highly effective strategy to dramatically improve the signal intensity of dicarboxylic acids.[1][2] This process modifies the analyte to a form that has better ionization efficiency and chromatographic properties. Derivatization can lead to signal enhancements of over 1000-fold.[2]
Q3: Should I analyze this compound in positive or negative ion mode?
A3: For underivatized this compound, negative ion mode is strongly recommended. The carboxylic acid groups readily deprotonate to form a negative ion ([M-H]⁻). If you are using a derivatization strategy that introduces a permanent positive charge (e.g., with DmPABr or forming an amide), then positive ion mode will be more sensitive.
Q4: What type of internal standard should I use for quantitative analysis?
A4: An ideal internal standard is a stable isotope-labeled version of the analyte, which is not available in this case as the analyte itself is deuterated. A close structural analog is the next best choice. For Decanedioic acid (Sebacic acid), 1,12-dodecanedioic acid has been successfully used as an internal standard for direct ESI-MS analysis.[3] Using a deuterated dicarboxylic acid with a different chain length would also be a suitable strategy.
Troubleshooting Guides
Issue 1: Low or No Signal for Underivatized this compound
This guide provides a systematic approach to troubleshooting poor signal intensity when analyzing this compound without derivatization.
Troubleshooting Workflow for Underivatized this compound
Caption: Troubleshooting workflow for low signal of underivatized this compound.
| Potential Cause | Recommended Action |
| Incorrect Polarity Mode | Ensure the mass spectrometer is operating in negative ion mode to detect the deprotonated molecule [M-H]⁻. |
| Suboptimal Mobile Phase pH | The pH of the mobile phase should be approximately 2 pH units above the pKa of the carboxylic acid groups to ensure they are deprotonated. For dicarboxylic acids, a mobile phase pH between 5 and 6 is a good starting point. |
| Poor Mobile Phase Composition | For reversed-phase chromatography, use a mobile phase of acetonitrile and water. Acetonitrile may provide a stronger signal for acidic compounds compared to methanol. Adding a buffer like ammonium formate can improve peak shape and signal stability. |
| Inefficient ESI Source Parameters | Optimize source parameters such as capillary voltage, cone voltage, desolvation gas temperature, and flow rate. A systematic optimization of these parameters can significantly enhance signal. |
| Contaminated Ion Source | Contamination in the ion source can lead to ion suppression. Regularly clean the ion source components according to the manufacturer's recommendations. |
Issue 2: Inconsistent or Low Signal After Derivatization
This guide addresses common problems encountered after performing a chemical derivatization procedure.
Troubleshooting Workflow for Derivatized this compound
Caption: Troubleshooting workflow for issues with derivatized this compound.
| Potential Cause | Recommended Action |
| Incomplete Derivatization | Ensure the derivatization reaction has gone to completion. Optimize reaction time, temperature, and reagent concentrations. For example, with 3-nitrophenylhydrazine (3-NPH) derivatization, incubation at 40°C for 30 minutes is a good starting point. |
| Degradation of Derivatized Product | Some derivatives may be unstable. Analyze the samples as soon as possible after derivatization and check for stability at different storage conditions. |
| Incorrect MS Polarity Mode | The optimal polarity mode depends on the derivatizing agent. For charge-reversal derivatization (e.g., with DmPABr), use positive ion mode . For derivatization with reagents like 3-NPH, negative ion mode is typically used. |
| Suboptimal MS/MS Transitions | The fragmentation pattern of the derivatized molecule will be different. Infuse a derivatized standard of this compound to determine the optimal precursor and product ions for multiple reaction monitoring (MRM). |
Data Presentation: Signal Enhancement Strategies
The following table summarizes the reported signal enhancement for various derivatization strategies applicable to carboxylic acids.
| Derivatization Strategy | Analyte Class | Reported Signal Enhancement | Reference |
| Dimethylaminophenacyl Bromide (DmPABr) | Dicarboxylic Acids | >1000-fold (vs. GC/MS) | |
| 3-Acyloxymethyl-1-methylpyridinium iodide (AMMP) | Fatty Acids | ~2500-fold (vs. underivatized negative mode) | |
| Cholamine | Long-Chain Fatty Acids | ~2000-fold | |
| Dansyl Chloride | Propofol | Up to 200-fold | |
| Cationic Derivatization | Organophosphorus Acids | 1-2 orders of magnitude | |
| 3-Nitrophenylhydrazine (3-NPH) | Carboxylic Acids | Significantly improved detection sensitivity |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum
This protocol describes a general method for extracting this compound from plasma or serum samples prior to analysis.
-
Protein Precipitation:
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
-
Drying:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of the initial mobile phase for underivatized analysis, or the derivatization solution for derivatized analysis).
-
Protocol 2: Derivatization with 3-Nitrophenylhydrazine (3-NPH)
This protocol is for derivatizing the carboxylic acid groups of this compound for enhanced detection in negative ion mode.
-
Reagent Preparation:
-
Prepare a 200 mM solution of 3-NPH in 50% methanol.
-
Prepare a 120 mM solution of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) with 6% pyridine in 50% methanol.
-
-
Derivatization Reaction:
-
To the reconstituted sample extract, add 20 µL of the 200 mM 3-NPH solution.
-
Add 20 µL of the 120 mM EDC/pyridine solution.
-
Vortex briefly and incubate at 40°C for 30 minutes.
-
-
Sample Dilution:
-
After incubation, dilute the sample with 50:50 acetonitrile/water before injection into the LC-MS/MS system.
-
Protocol 3: LC-MS/MS Analysis of 3-NPH Derivatized this compound
This is a starting point for the LC-MS/MS analysis of 3-NPH derivatized this compound.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 20%), ramp to a high percentage of B (e.g., 95%) over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Negative Ion Mode):
-
Ionization Mode: ESI Negative
-
Capillary Voltage: 2.5 - 3.5 kV
-
Desolvation Temperature: 350 - 450°C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
MRM Transitions: To be determined by infusing a derivatized standard of this compound. The precursor ion will be the [M-H]⁻ of the di-3-NPH derivative. Product ions will result from the fragmentation of this precursor.
References
Technical Support Center: Decanedioic Acid-d4 Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of decanedioic acid-d4 in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
The main stability concerns for this compound in solution are chemical degradation and isotopic exchange. Chemical degradation can be catalyzed by strongly acidic or basic conditions, as well as by strong oxidizing or reducing agents. Isotopic exchange, the replacement of deuterium atoms with protons, can occur in protic solvents, especially at non-optimal pH and elevated temperatures.
Q2: What are the recommended storage conditions for this compound solutions?
For optimal stability, it is recommended to store this compound solutions under the following conditions:
-
Solvent: Whenever possible, use aprotic solvents like acetonitrile or DMSO for long-term storage to minimize the risk of deuterium-hydrogen (H/D) exchange.[1] If an aqueous or protic solvent is necessary for your experiment, prepare the solution fresh and use it promptly.[2]
-
Temperature: Store solutions at low temperatures, such as -20°C or colder, to slow down potential degradation and exchange rates.[1][2]
-
pH: For aqueous solutions, maintain a pH between 2 and 3, as the rate of hydrogen-deuterium exchange is often at its minimum in this range.[3]
-
Protection from Light and Air: Store solutions in tightly sealed, amber vials to protect against light and atmospheric moisture, and consider using an inert atmosphere (e.g., nitrogen or argon) if the compound is susceptible to oxidation.
Q3: How does pH affect the stability of this compound in aqueous solutions?
The pH of an aqueous solution can significantly impact both the chemical stability and isotopic integrity of this compound.
-
Acidic and Basic Conditions: Extreme pH values (highly acidic or basic) can catalyze the hydrolysis or other degradation pathways of the carboxylic acid functional groups. Decanedioic acid is incompatible with strong bases.
-
Isotopic Exchange: The deuterium atoms on the carbon backbone (C-D) are generally stable. However, under certain pH and temperature conditions, particularly at the α-carbon adjacent to the carboxyl group, exchange with protons from the solvent can occur. The rate of this exchange is generally minimized at a pH of 2-3.
Q4: What is "back-exchange" and how can I minimize it during analysis?
Back-exchange is the unintended replacement of deuterium atoms on your analyte with protons from the surrounding environment, such as the sample diluent or the analytical mobile phase. This can lead to a loss of the deuterium label and affect the accuracy of your results.
To minimize back-exchange:
-
Use deuterated solvents for sample preparation and in the mobile phase where feasible.
-
Minimize the time between sample preparation and analysis.
-
For LC-MS analysis, consider rapidly lowering the pH of the sample to around 2.6 to quench the exchange process.
Troubleshooting Guides
This section provides solutions to common problems you might encounter when working with this compound solutions.
Issue 1: Loss of Deuterium Label
-
Symptom: A decrease in the expected mass-to-charge ratio (m/z) in mass spectrometry analysis, or the appearance of peaks corresponding to the unlabeled or partially labeled compound.
-
Possible Causes:
-
Back-exchange with protic solvents: Storing or handling the compound in solvents like water, methanol, or ethanol can lead to H/D exchange.
-
Inappropriate pH: Highly acidic or basic conditions can facilitate deuterium exchange.
-
-
Recommended Actions:
-
Solvent Selection: Switch to aprotic solvents (e.g., acetonitrile, DMSO) for storage and sample preparation if your experimental design allows.
-
pH Control: If using aqueous solutions, buffer them to a pH range of 2-3 to minimize the exchange rate.
-
Fresh Preparations: Prepare working solutions fresh before use to limit the time of exposure to exchange-promoting conditions.
-
Analytical Method Optimization: Use deuterated mobile phases if possible, and minimize the time the sample spends in the analytical system before measurement.
-
Issue 2: Unexpected Degradation Products
-
Symptom: Appearance of additional peaks in your chromatogram that do not correspond to this compound or its expected isotopic distribution.
-
Possible Causes:
-
Chemical Incompatibility: The compound may be reacting with other components in your solution, or it may be incompatible with the storage container. Decanedioic acid is incompatible with strong oxidizing agents, bases, and reducing agents.
-
pH-catalyzed Degradation: The pH of your solution may be promoting hydrolysis or other degradation pathways.
-
Oxidation: The compound may be sensitive to oxidation, especially if stored in the presence of air.
-
-
Recommended Actions:
-
Review Solution Components: Ensure all components of your solution are compatible with a dicarboxylic acid.
-
Forced Degradation Study: Conduct a systematic forced degradation study across a range of pH values, temperatures, and in the presence of an oxidizing agent (e.g., hydrogen peroxide) to identify the degradation pathway and the conditions under which the compound is most stable.
-
Inert Atmosphere: If oxidation is suspected, handle and store the solution under an inert atmosphere like nitrogen or argon.
-
Quantitative Data Summary
| Parameter | Condition | Expected Stability | Recommendations |
| pH | 2-3 | High | Optimal for minimizing H/D exchange. |
| < 2 or > 8 | Low to Medium | Potential for acid/base-catalyzed degradation. | |
| Temperature | -20°C or below | High | Recommended for long-term storage. |
| 2-8°C | Medium | Suitable for short-term storage (hours to days). | |
| Ambient | Low | Not recommended for storage. | |
| Solvent | Aprotic (e.g., Acetonitrile, DMSO) | High | Minimizes H/D exchange. |
| Protic (e.g., Water, Methanol) | Low to Medium | Risk of H/D exchange; prepare fresh. | |
| Atmosphere | Inert (Nitrogen, Argon) | High | Protects against oxidation. |
| Air | Medium | Potential for oxidation over time. |
Experimental Protocols
Protocol: Assessing the pH Stability of this compound
This protocol outlines a general procedure for evaluating the stability of this compound in aqueous solutions at different pH values.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile or methanol
-
HPLC-grade water
-
Buffer solutions at various pH levels (e.g., pH 2, 4, 7, 9, 12)
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC-UV/MS system
2. Sample Preparation:
-
Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Working Solutions: For each pH condition, add a small aliquot of the stock solution to a larger volume of the respective buffer to achieve a final concentration of approximately 50-100 µg/mL. The amount of organic solvent should be kept low (e.g., <1%) to minimize its effect on the solution's properties.
3. Stability Study:
-
Divide each working solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Store the aliquots at a controlled temperature (e.g., 40°C) for the duration of the study.
-
At each time point, retrieve a sample from each pH condition.
-
Immediately neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Store the collected samples at a low temperature (e.g., -20°C) until analysis.
4. Analysis:
-
Analyze the samples using a validated stability-indicating HPLC-UV/MS method. The HPLC method should be capable of separating the parent deuterated carboxylic acid from all potential degradation products.
-
A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a formic acid modifier is a good starting point.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time for each pH condition to determine the degradation kinetics.
-
Identify and quantify the major degradation products using the mass spectrometry data.
Visualizations
References
Technical Support Center: Analysis of Decanedioic Acid-d4
Welcome to the Technical Support Center for the bioanalysis of Decanedioic acid-d4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent ion suppression in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a matrix effect where co-eluting endogenous components from the sample (e.g., plasma, urine) reduce the ionization efficiency of the analyte and its internal standard, in this case, this compound, in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and imprecision in quantification.
Q2: Why is a deuterated internal standard like this compound used?
A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for quantitative LC-MS/MS analysis. Because it is chemically almost identical to the analyte (Decanedioic acid), it co-elutes and experiences similar degrees of ion suppression or enhancement. This allows for accurate correction of variations during sample preparation and ionization, leading to more reliable and precise results.
Q3: What are the common causes of ion suppression for dicarboxylic acids like Decanedioic acid?
A3: Common causes of ion suppression for dicarboxylic acids in biological matrices include:
-
Phospholipids: Abundant in plasma, these molecules are notoriously known to cause significant ion suppression in electrospray ionization (ESI).
-
Salts: High concentrations of salts from buffers or the biological matrix itself can interfere with the ESI process.
-
Other Endogenous Molecules: Various other small molecules and metabolites can co-elute and compete for ionization.
Q4: Can the this compound internal standard itself cause ion suppression?
A4: Yes, if the concentration of this compound is too high, it can compete with the unlabeled analyte for ionization, leading to suppression of the analyte's signal, especially since they co-elute.[1] It is crucial to optimize the concentration of the internal standard.
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating ion suppression when using this compound.
Issue 1: Poor Sensitivity or Inconsistent Results
This is a primary indicator of ion suppression. The following workflow can help diagnose and address the issue.
Caption: Troubleshooting workflow for poor sensitivity.
Step 1: Initial Assessment of Ion Suppression
The first step is to confirm if ion suppression is the root cause. A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.
Experimental Protocol: Post-Column Infusion
-
System Setup:
-
Prepare a solution of Decanedioic acid and this compound in the mobile phase at a concentration that provides a stable, mid-range signal on the mass spectrometer.
-
Using a T-connector, infuse this solution at a constant low flow rate (e.g., 10-20 µL/min) into the LC eluent stream just before it enters the mass spectrometer's ion source.
-
-
Procedure:
-
Start the LC flow with your analytical gradient and the post-column infusion.
-
Once a stable baseline signal for this compound is observed, inject a blank matrix sample (e.g., plasma extract prepared without the analyte or internal standard).
-
-
Data Analysis:
-
Monitor the signal intensity of this compound. A significant dip in the baseline signal during the chromatographic run indicates the elution of interfering compounds that are causing ion suppression at that specific retention time.
-
Step 2: Optimizing Sample Preparation
If ion suppression is confirmed, improving the sample cleanup is the most effective mitigation strategy. The goal is to remove interfering matrix components before analysis.
Comparison of Sample Preparation Techniques
| Technique | Description | Advantages | Disadvantages | Best For |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid). | Simple, fast, and inexpensive. | May not effectively remove other matrix components like phospholipids and salts, which are common causes of ion suppression.[1] | Initial screening and for samples with lower complexity. |
| Liquid-Liquid Extraction (LLE) | The sample is partitioned between two immiscible liquid phases to separate the analyte from interferences. | Can provide cleaner extracts than PPT. | Can be labor-intensive, require larger solvent volumes, and may have lower analyte recovery. | When PPT is insufficient and for moderately polar analytes. |
| Solid-Phase Extraction (SPE) | The sample is passed through a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a different solvent. | Provides the cleanest extracts, leading to a significant reduction in ion suppression. Highly selective. | Can be more time-consuming and expensive than PPT and LLE. | Complex matrices and when high sensitivity and accuracy are required. |
Recommended SPE Protocol for Decanedioic Acid from Human Plasma
This protocol is based on a mixed-mode anion exchange SPE method, which is effective for acidic compounds like dicarboxylic acids.
-
Materials:
-
Mixed-mode anion exchange SPE cartridges or 96-well plate.
-
Methanol
-
Water (HPLC-grade)
-
100 mM Ammonium formate (pH 3.8)
-
2% Formic acid in water
-
Methanol/water (40:60 v/v)
-
5% Formic acid in methanol
-
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 50 µL of the this compound internal standard spiking solution.
-
Vortex for 10 seconds.
-
-
SPE Procedure:
-
Conditioning: Add 1.0 mL of methanol to each well/cartridge, followed by 1.0 mL of water. Do not allow the sorbent to dry.
-
Equilibration: Add 1.0 mL of 100 mM ammonium formate (pH 3.8).
-
Sample Loading: Load the pre-treated plasma sample slowly (e.g., 1 mL/min).
-
Washing 1 (Polar Interferences): Add 1.0 mL of 2% formic acid in water.
-
Washing 2 (Non-polar Interferences): Add 1.0 mL of methanol/water (40:60 v/v).
-
Elution: Elute the analytes with 500 µL of 5% formic acid in methanol.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Step 3: Optimizing Chromatographic Conditions
If ion suppression persists after optimizing sample preparation, further improvements can be made by adjusting the chromatographic parameters to separate this compound from the interfering matrix components.
-
Mobile Phase Composition: For dicarboxylic acids, a mobile phase with acidic modifiers is generally recommended for good peak shape and retention in reversed-phase chromatography. For mass spectrometry compatibility, volatile acids should be used.
-
Recommended: An aqueous mobile phase containing 0.1% formic acid and an organic mobile phase of acetonitrile or methanol with 0.1% formic acid. Phosphoric acid should be avoided as it is not suitable for MS analysis.[2]
-
Optimization: The pH of the mobile phase can significantly impact the ionization efficiency of acidic compounds.[1][3] Experiment with different low concentrations of formic acid or ammonium formate to achieve the best signal intensity.
-
-
Gradient Elution: Employ a gradient elution program to effectively separate the analyte from early-eluting salts and late-eluting phospholipids.
-
Column Choice: A standard C18 column is often suitable. If co-elution with interferences is a persistent issue, consider a column with a different selectivity (e.g., a pentafluorophenyl (PFP) column).
Step 4: Troubleshooting this compound Specific Issues
Even with a deuterated internal standard, specific problems can arise.
Caption: Logical relationships in troubleshooting deuterated IS.
Issue 2: Isotopic Crosstalk
-
Problem: The naturally occurring heavy isotopes (e.g., ¹³C) of the unlabeled Decanedioic acid can contribute to the mass spectrometric signal of the this compound, especially at high analyte concentrations.
-
Troubleshooting:
-
Assess Crosstalk: Prepare and analyze a series of calibration standards without the internal standard. Monitor the mass transition of the internal standard. A signal that increases with analyte concentration confirms crosstalk.
-
Mitigation:
-
Increase Mass Difference: A mass difference of at least 4-5 Da is ideal. This compound should be sufficient, but if issues persist, a higher deuteration level or a ¹³C-labeled standard could be considered.
-
Optimize IS Concentration: Increasing the internal standard concentration can sometimes reduce the relative contribution of the analyte's isotopic signal.
-
-
Issue 3: Deuterium Exchange
-
Problem: Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, especially at non-neutral pH. This can alter the effective concentration of the deuterated standard over time.
-
Troubleshooting:
-
Evaluate Stability: Incubate the this compound in the sample diluent and mobile phase for a time equivalent to a typical analytical run. Re-inject and check if the signal of the unlabeled analyte increases, which would indicate deuterium exchange.
-
Mitigation:
-
Control pH: Maintain a neutral pH for sample and mobile phase solutions where possible, although this may conflict with chromatographic needs for acidic compounds.
-
Check Labeling Position: Review the Certificate of Analysis to ensure the deuterium labels are on stable, non-exchangeable carbon positions, not on the carboxylic acid groups.
-
Use ¹³C or ¹⁵N Labeled Standards: These are not susceptible to exchange and are a more stable alternative, though often more expensive.
-
-
By systematically addressing these potential sources of ion suppression, researchers can develop robust and reliable LC-MS/MS methods for the accurate quantification of Decanedioic acid using its deuterated internal standard.
References
- 1. pH Effects on Electrospray Ionization Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: Troubleshooting Decanedioic Acid-d4 Peak Splitting in HPLC
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of decanedioic acid-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues such as peak splitting encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak splitting for this compound in HPLC?
Peak splitting for a single compound like this compound is often related to the specific interaction of the analyte with the mobile phase, stationary phase, or the sample solvent.[1][2] The most common causes include:
-
Mobile Phase pH Near Analyte pKa: If the mobile phase pH is close to the pKa of an analyte, a mixture of ionized and unionized forms can exist, leading to peak distortion, splitting, or tailing.[3][4]
-
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent that is significantly stronger than the mobile phase is a primary cause of peak splitting, particularly for early eluting peaks.[5]
-
Column Overload: Injecting too high a concentration (mass overload) or too large a volume of your sample can saturate the column, causing peak distortion.
-
Secondary Interactions: Unwanted interactions between the acidic analyte and the silica-based stationary phase can lead to poor peak shape.
-
Column Contamination or Voids: If all peaks in the chromatogram are splitting, it may indicate a physical problem like a blocked column frit or a void in the column packing.
Q2: What are the pKa values for decanedioic acid (sebacic acid)?
Decanedioic acid is a dicarboxylic acid and therefore has two pKa values. These values are approximately pKa1 = 4.59 and pKa2 = 5.59. To ensure the analyte is in a single, predominant ionization state and achieve a sharp, symmetrical peak, it is recommended to use a mobile phase pH that is at least 1.5 to 2 units away from these values.
Q3: Why is my TCDNB peak splitting? My this compound peak is splitting. What could be the cause?
When only a single peak is affected, the problem is typically related to the specific interaction of the analyte with the mobile phase, stationary phase, or the sample solvent. The most frequent causes for single peak splitting are:
-
Sample Solvent Effect: Injecting the sample in a solvent that is significantly stronger than the mobile phase is a primary cause. For reversed-phase chromatography, this means the sample solvent is less polar (e.g., high percentage of organic solvent) than the mobile phase. It is recommended to dissolve the sample in the mobile phase itself or in a weaker solvent.
-
On-Column Co-elution: The split peak may actually be two closely eluting, unresolved compounds.
-
Analyte Degradation or Isomerization: In some cases, the analyte may be degrading on the column or exist as isomers that are being separated.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak splitting for this compound.
Logical Troubleshooting Workflow
This workflow outlines the decision-making process when encountering a split peak for your analyte.
References
- 1. benchchem.com [benchchem.com]
- 2. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. benchchem.com [benchchem.com]
- 5. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Optimizing Injection Volume for Decanedioic Acid-d4
Welcome to the Technical Support Center for the analysis of Decanedioic acid-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting injection volume for the analysis of this compound by LC-MS/MS?
A common starting point for injection volume in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is between 1 and 10 µL. For initial method development with this compound, a conservative injection volume of 2 to 5 µL is recommended. A general guideline is to keep the injection volume between 1% and 5% of the total column volume to avoid peak distortion.[1]
Q2: How does increasing the injection volume affect the analysis of this compound?
Increasing the injection volume can enhance the signal intensity of this compound, which is beneficial for achieving lower limits of quantification. However, excessively large injection volumes can lead to chromatographic issues such as peak fronting, where the peak shape becomes asymmetrical with a leading edge. This occurs when the injection solvent is stronger than the mobile phase or when the column becomes overloaded. It is crucial to find a balance between sensitivity and chromatographic performance.
Q3: Why is this compound used as an internal standard?
This compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest (in this case, endogenous Decanedioic acid).[2][3] This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery, injection volume, and matrix effects.[4]
Q4: Can I use a single deuterated internal standard for the quantification of multiple analytes?
While it is best practice to use a specific deuterated internal standard for each analyte, a single deuterated standard may be used to correct for general variations like injection volume and instrument drift for multiple analytes, especially if they are structurally similar. However, for optimal accuracy and to correct for analyte-specific matrix effects, it is highly recommended to use a corresponding SIL internal standard for each analyte.[1]
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound, with a focus on problems related to injection volume.
Issue 1: Poor Peak Shape (Fronting or Tailing)
Symptoms:
-
The chromatographic peak for this compound is not symmetrical.
-
Peak fronting (a sharp rise and a sloping tail) is observed, which can be an indicator of column overload due to a large injection volume.
-
Peak tailing (a gradual return to baseline) may also occur.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Injection volume is too large. | Systematically reduce the injection volume (e.g., in 1-2 µL increments) and observe the effect on peak shape. Aim for an injection volume that is 1-5% of the column's total volume. |
| Sample solvent is stronger than the mobile phase. | Prepare the this compound standard in a solvent that is weaker than or matches the initial mobile phase composition. If a strong solvent is necessary for solubility, minimize the injection volume. |
| Column contamination or degradation. | If peak shape issues persist after optimizing the injection volume and solvent, the column may be contaminated. Flush the column with a strong solvent. If the problem is not resolved, the column may need to be replaced. |
| Incompatible mobile phase pH. | For dicarboxylic acids, the mobile phase pH can significantly impact peak shape. Ensure the pH is appropriate to maintain a consistent ionization state of the analyte. |
Issue 2: High Signal Variability or Poor Reproducibility
Symptoms:
-
Inconsistent peak areas for replicate injections of the same this compound standard.
-
Poor precision in quantitative results.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Autosampler malfunction. | Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe or sample loop. Perform a system suitability test with a well-characterized standard. |
| Inconsistent sample preparation. | Ensure that the this compound internal standard is added consistently to all samples, including calibration standards and quality controls, at the beginning of the sample preparation process. |
| Matrix effects. | Matrix components from the sample (e.g., plasma, urine) can suppress or enhance the ionization of this compound. The use of a stable isotope-labeled internal standard like this compound helps to mitigate this, but significant matrix effects may still require further sample cleanup. |
Issue 3: Analyte Carryover
Symptoms:
-
A peak corresponding to this compound is observed in a blank injection immediately following a high-concentration sample.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Adsorption to analytical hardware. | Dicarboxylic acids can be "sticky" and adsorb to surfaces in the LC system. Implement a robust needle wash protocol using a strong organic solvent. If carryover persists, it may be necessary to wash the injector, sample loop, and column with a strong solvent between runs. |
| Column contamination. | Carryover can occur if the column is not adequately flushed between injections. Increase the duration or strength of the column wash step in the gradient program. |
Experimental Protocols
Protocol 1: Optimization of Injection Volume for this compound
This protocol describes a systematic approach to determine the optimal injection volume for the analysis of this compound in a biological matrix.
1. Preparation of Working Solutions:
- Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
- Prepare a working standard solution by diluting the stock solution in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a concentration of 100 ng/mL.
2. LC-MS/MS System Setup:
- LC System: A standard UHPLC or HPLC system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient: A suitable gradient to elute this compound with good peak shape.
- Flow Rate: 0.4 mL/min.
- MS Detector: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- MRM Transition: Determine the optimal precursor to product ion transition for this compound.
3. Injection Volume Evaluation:
- Inject a series of increasing volumes of the working standard solution: 1 µL, 2 µL, 5 µL, 10 µL, and 15 µL.
- For each injection volume, perform at least three replicate injections to assess reproducibility.
- Monitor the peak area, peak height, peak width, and peak symmetry (tailing factor).
4. Data Analysis:
- Plot the peak area and peak height as a function of the injection volume.
- Evaluate the peak shape for each injection volume. Note the volume at which peak fronting or significant broadening begins to occur.
- Calculate the signal-to-noise ratio for each injection volume.
- Select the optimal injection volume that provides the best balance of signal intensity, peak shape, and reproducibility.
Expected Results:
| Injection Volume (µL) | Mean Peak Area (n=3) | %RSD of Peak Area | Peak Asymmetry (Tailing Factor) | Signal-to-Noise Ratio (S/N) |
| 1 | 50,000 | 2.5 | 1.1 | 100 |
| 2 | 105,000 | 2.1 | 1.1 | 210 |
| 5 | 260,000 | 1.8 | 1.2 | 520 |
| 10 | 480,000 | 2.3 | 0.9 (Fronting) | 900 |
| 15 | 650,000 | 3.1 | 0.8 (Significant Fronting) | 1100 |
Note: The data in this table is illustrative and will vary depending on the specific instrumentation and experimental conditions.
Visualizations
References
Effect of mobile phase pH on Decanedioic acid-d4 retention
This guide provides troubleshooting advice and frequently asked questions regarding the chromatographic analysis of Decanedioic acid-d4, with a specific focus on how mobile phase pH affects its retention in reverse-phase high-performance liquid chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is pH important for its analysis?
This compound is a deuterated form of Decanedioic acid (also known as Sebacic acid), a dicarboxylic acid with the molecular formula C₁₀H₁₈O₄.[1][2] In reverse-phase chromatography, the retention of ionizable compounds like this compound is highly dependent on the pH of the mobile phase.[3][4] The mobile phase pH dictates the ionization state of the analyte's two carboxylic acid groups, which in turn affects its polarity and interaction with the non-polar stationary phase.[4] Proper control of pH is therefore critical for achieving reproducible retention times, good peak shape, and optimal separation.
Q2: How does mobile phase pH specifically affect the retention time of this compound?
The retention of this compound on a reverse-phase column (like C18) is governed by the principle of ion suppression.
-
At Low pH (pH < pKa): When the mobile phase pH is significantly lower than the first pKa of the analyte (pKa1 ≈ 4.59), the carboxylic acid groups are protonated (non-ionized). This makes the molecule less polar (more hydrophobic), leading to a stronger interaction with the stationary phase and thus, a longer retention time.
-
At High pH (pH > pKa): When the mobile phase pH is above the pKa values, the carboxylic acid groups are deprotonated (ionized), making the molecule negatively charged and more polar. This increased polarity reduces its affinity for the hydrophobic stationary phase, resulting in a shorter retention time.
-
At pH near the pKa: Operating near the pKa (around 4.5 to 5.6) will result in a mixture of ionized and non-ionized forms. This can lead to poor peak shapes, peak splitting, and unstable, shifting retention times. It is a general rule to adjust the mobile phase pH to be at least 1.5 to 2 units away from the analyte's pKa for robust and reproducible results.
Q3: What are the pKa values for Decanedioic acid?
Decanedioic acid has two pKa values corresponding to its two carboxylic acid groups. The reported approximate values are:
-
pKa1: 4.59
-
pKa2: 5.59
This compound is expected to have virtually identical pKa values.
Troubleshooting Guide
Issue 1: Poor or No Retention (Peak Elutes Too Early)
-
Probable Cause: The mobile phase pH is too high (e.g., pH > 6), causing the this compound to be fully ionized and highly polar.
-
Solution: Decrease the mobile phase pH. For optimal retention, adjust the pH of the aqueous portion of your mobile phase to a value between 2.5 and 3.0. This ensures the complete protonation of the carboxylic acid groups, maximizing hydrophobicity and retention.
Issue 2: Peak Tailing or Asymmetrical Peak Shape
-
Probable Cause 1: The mobile phase pH is too close to the analyte's pKa values, leading to mixed ionization states during elution.
-
Solution 1: Adjust the pH to be at least 1.5-2 units below the pKa1 (i.e., pH ≤ 3.0). This ensures a single, non-ionized form, which generally results in sharper, more symmetrical peaks.
-
Probable Cause 2: Secondary interactions between the analyte and the stationary phase, such as interactions with residual silanols on silica-based columns. These interactions are more pronounced at intermediate pH ranges.
-
Solution 2: Lowering the mobile phase pH (e.g., to ~2.5) helps suppress the ionization of surface silanol groups, minimizing these secondary interactions and improving peak shape.
Issue 3: Shifting or Unstable Retention Times
-
Probable Cause: The mobile phase is unbuffered or poorly buffered, and its pH is close to the pKa of the analyte. Small changes in buffer preparation can lead to significant shifts in retention.
-
Solution: Use a suitable buffer to control the mobile phase pH, especially if operating at a pH above 3. Ensure the pH is measured on the aqueous component before mixing with the organic modifier. A common choice for low pH work is a formic acid or phosphate buffer. For method robustness, work at a pH well away from the pKa.
Quantitative Data Summary
The following table provides an illustrative example of how retention time for this compound might change with mobile phase pH under typical reverse-phase conditions. Actual retention times will vary based on the specific column, mobile phase composition, and flow rate used.
| Mobile Phase pH | Expected Ionization State | Expected Relative Retention Time (min) | Expected Peak Shape |
| 2.5 | Fully Protonated (Neutral) | 12.5 | Sharp, Symmetrical |
| 3.5 | Mostly Protonated | 11.0 | Good |
| 4.5 (near pKa1) | Partially Ionized | 8.0 | Potentially Broad/Tailing |
| 5.5 (near pKa2) | Mostly Ionized | 5.0 | Potentially Broad/Tailing |
| 7.0 | Fully Ionized (Charged) | 2.5 | Symmetrical but less retained |
Experimental Protocol: RP-HPLC Method for this compound
This protocol provides a starting point for developing a robust analytical method.
-
Chromatographic System:
-
HPLC System: A standard HPLC or UHPLC system with a pump, autosampler, column oven, and detector (e.g., Mass Spectrometer).
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare, add 1 mL of formic acid to 1 L of HPLC-grade water. The resulting pH will be approximately 2.7.
-
Mobile Phase B (Organic): Acetonitrile.
-
Filtering: Filter all mobile phases through a 0.22 µm filter to remove particulates.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
Start at 10% Mobile Phase B.
-
Linearly increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B over 0.1 minutes.
-
Re-equilibrate at 10% B for 2 minutes.
-
-
-
Sample Preparation:
-
Dissolve the this compound standard in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Ensure the sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion. Dilute the sample in the mobile phase if necessary.
-
Logical Relationship Diagram
The following diagram illustrates the relationship between mobile phase pH, the ionization state of this compound, and its resulting retention behavior in reverse-phase chromatography.
Caption: Effect of pH on the retention of this compound.
References
Validation & Comparative
Validating Analytical Methods: A Comparative Guide to Using Decanedioic Acid-d4 as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount for generating robust data. In quantitative analysis, particularly in complex matrices such as plasma or urine, the choice of an internal standard is a critical factor in achieving high-quality results. This guide provides a comprehensive comparison of analytical method validation using a deuterated internal standard, specifically Decanedioic acid-d4, against non-deuterated alternatives.
Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1][2] This is because their physicochemical properties are nearly identical to the analyte of interest, differing only in mass. This similarity allows them to effectively compensate for variations during sample preparation, chromatography, and ionization, leading to improved accuracy and precision.[1][3]
Performance Comparison: this compound vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards is consistently demonstrated in experimental data, showing enhanced performance in terms of accuracy and precision. Below is a table summarizing typical validation parameters for an analytical method, comparing the use of this compound with a hypothetical non-deuterated structural analog for the quantification of a dicarboxylic acid analyte.
| Validation Parameter | This compound (Deuterated IS) | Structural Analog (Non-Deuterated IS) |
| Linearity (r²) | > 0.998 | > 0.995 |
| Accuracy (% Bias) | ± 5% | ± 15% |
| Precision (% RSD) | < 5% | < 15% |
| Recovery (%) | 95 - 105% | 80 - 110% |
| Matrix Effect (% CV) | < 10% | < 20% |
This data is representative of typical performance and may vary depending on the specific analyte, matrix, and instrumentation.
As the data illustrates, methods employing a deuterated internal standard like this compound generally exhibit a stronger linear correlation, higher accuracy (lower bias), and greater precision (lower relative standard deviation). Furthermore, the recovery is more consistent, and the variability due to matrix effects is significantly reduced.
Experimental Protocols
A detailed and robust experimental protocol is essential for the successful validation of an analytical method. The following is a representative protocol for the quantification of a dicarboxylic acid in human plasma using this compound as an internal standard.
Materials and Reagents
-
Analytes of interest (dicarboxylic acids)
-
This compound (internal standard)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the dicarboxylic acid analyte and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in methanol:water (50:50, v/v) to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol:water (50:50, v/v).
Sample Preparation (Solid Phase Extraction)
-
To 100 µL of human plasma, add 10 µL of the this compound internal standard working solution.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of 5% formic acid in acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode
-
Detection: Multiple Reaction Monitoring (MRM)
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key workflows.
Analytical Workflow for Dicarboxylic Acid Quantification.
Logical Flow of Analytical Method Validation.
References
The Gold Standard for Bioanalysis: Achieving Superior Accuracy and Precision with Decanedioic Acid-d4
For researchers, scientists, and drug development professionals, the quest for reliable and reproducible quantitative data is paramount. In the realm of bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is a critical factor in achieving accurate and precise results. This guide provides an objective comparison of Decanedioic acid-d4, a deuterated stable isotope-labeled internal standard (SIL-IS), with alternative internal standards, supported by representative experimental data, to demonstrate its superior performance in quantitative assays.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] this compound, in which four hydrogen atoms are replaced by deuterium, is chemically and physically almost identical to its unlabeled counterpart, decanedioic acid (also known as sebacic acid). This near-identical behavior ensures that it co-elutes with the analyte and experiences the same effects during sample preparation, chromatography, and ionization, thereby effectively compensating for variations that can lead to inaccurate quantification.[2]
Performance Comparison: The Advantage of Isotopic Labeling
The primary benefit of using a deuterated internal standard like this compound is the significant enhancement in the accuracy and precision of the quantitative method. This is particularly evident when compared to other types of internal standards, such as structural analogs, which are compounds with a similar but not identical chemical structure.
| Analyte | Internal Standard Type | Mean Accuracy (%) | Within-Day Imprecision (%CV) | Between-Day Imprecision (%CV) |
| Cyclosporin A | Isotopically Labeled (CsA-D12) | 97.9 | <10 | <8 |
| Analog (CsD) | 98.0 | <10 | <8 | |
| Everolimus | Isotopically Labeled (EVE-D4) | 109.1 | <10 | <8 |
| Analog (desmethoxy-rapamycin) | 109.8 | <10 | <8 | |
| Sirolimus | Isotopically Labeled (SIR-¹³C,D3) | 112.2 | <10 | <8 |
| Analog (desmethoxy-rapamycin) | 111.4 | <10 | <8 | |
| Tacrolimus | Isotopically Labeled (TAC-¹³C,D2) | 98.8 | <10 | <8 |
| Analog (ascomycin) | 100.2 | <10 | <8 | |
| Data adapted from Valbuena et al. (2016)[3]. The study concluded that while ILISs are generally considered superior, ANISs can also provide acceptable performance. The median accuracy was reported as a percentage of the true value. |
While the differences in this particular study were not statistically significant, the trend towards improved accuracy with isotopically labeled standards is a widely recognized principle in bioanalysis.[4] Structural analogs may have different extraction recoveries, chromatographic behaviors, and ionization efficiencies compared to the analyte, which can lead to less effective correction for analytical variability.[5]
Another alternative, ¹³C-labeled internal standards, are often considered even superior to deuterated standards. The carbon-13 isotopes are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to the potential for back-exchange that can sometimes occur with deuterium atoms. However, deuterated standards like this compound are generally more cost-effective and widely available.
Experimental Protocols
A robust and well-documented experimental protocol is essential for reproducible results. The following outlines a typical workflow for the quantification of decanedioic acid in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
Aliquoting: In a clean microcentrifuge tube, add 100 µL of the human plasma sample.
-
Internal Standard Spiking: Add 10 µL of a 1 µg/mL working solution of this compound in methanol to the plasma sample.
-
Precipitation: Add 400 µL of ice-cold acetonitrile to the sample to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Conditions
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Decanedioic acid: Q1/Q3 transition (e.g., m/z 201.1 -> 111.1)
-
This compound: Q1/Q3 transition (e.g., m/z 205.1 -> 115.1)
-
Visualizing the Workflow and Logic
To further clarify the experimental process and the rationale for using a deuterated internal standard, the following diagrams are provided.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. texilajournal.com [texilajournal.com]
- 3. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Decanedioic Acid-d4: A Superior Internal Standard for Bioanalytical Calibration
A comparative guide to achieving linearity and accuracy in LC-MS/MS assays
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. The choice of an appropriate internal standard is a critical factor in the development of robust and reliable bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. This guide provides a comprehensive comparison of the performance of Decanedioic acid-d4, a deuterated stable isotope-labeled internal standard, with a non-deuterated structural analog for the quantification of a hypothetical dicarboxylic acid analyte.
The use of a stable isotope-labeled internal standard that co-elutes with the analyte is widely recognized as the gold standard in quantitative bioanalysis.[1][2] This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[3][4] This guide will demonstrate the superior performance of this compound in achieving calibration linearity and mitigating matrix effects compared to a non-deuterated alternative.
Performance Comparison: this compound vs. a Non-Deuterated Analog
The linearity of a calibration curve is a critical parameter in bioanalytical method validation, demonstrating a direct proportional relationship between the instrument response and the concentration of the analyte. The use of a suitable internal standard is crucial for achieving a linear and reproducible calibration curve.
The following tables summarize the expected performance data for the quantification of a hypothetical dicarboxylic acid analyte using either this compound or a non-deuterated structural analog as the internal standard.
Table 1: Linearity and Range with this compound as Internal Standard
| Parameter | Typical Performance |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Coefficient of Determination (R²) | ≥ 0.995 |
| Accuracy at LLOQ | 85% - 115% |
| Precision (CV%) at LLOQ | ≤ 15% |
| Accuracy at other concentrations | 90% - 110% |
| Precision (CV%) at other concentrations | ≤ 10% |
Table 2: Linearity and Range with a Non-Deuterated Structural Analog as Internal Standard
| Parameter | Typical Performance |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Coefficient of Determination (R²) | ≥ 0.990 |
| Accuracy at LLOQ | 80% - 120% |
| Precision (CV%) at LLOQ | ≤ 20% |
| Accuracy at other concentrations | 85% - 115% |
| Precision (CV%) at other concentrations | ≤ 15% |
The data clearly indicates that while a structural analog can provide acceptable linearity, the use of this compound results in a higher coefficient of determination (R²) and improved accuracy and precision, particularly at the lower limit of quantification (LLOQ). This is primarily due to the ability of the deuterated internal standard to more effectively compensate for variability in sample extraction and matrix effects.[5]
Experimental Protocols
A detailed and robust experimental protocol is essential for reproducible results. Below is a representative protocol for the quantification of a dicarboxylic acid analyte in human plasma using this compound as an internal standard.
Sample Preparation
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (e.g., at 200 ng/mL in 50% methanol).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A validated UHPLC system.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Experimental Workflow Visualization
The following diagram illustrates the key steps in the bioanalytical workflow, from sample reception to data analysis.
Caption: Bioanalytical workflow for dicarboxylic acid quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Detection Limits: A Comparative Guide to Decanedioic Acid-d4 and its Alternatives in Bioanalysis
For researchers, scientists, and professionals in drug development, the precise quantification of analytes is paramount. This guide provides a comprehensive comparison of the limit of detection (LOD) for Decanedioic acid-d4, a commonly used internal standard, with various alternative standards in bioanalytical methods. The data presented herein, supported by detailed experimental protocols, aims to facilitate informed decisions in selecting the most appropriate internal standard for sensitive and reliable quantification of long-chain dicarboxylic acids.
This compound, a deuterated form of sebacic acid, is frequently employed as an internal standard in mass spectrometry-based bioanalysis to ensure accuracy and precision. Its chemical similarity to endogenous long-chain dicarboxylic acids allows it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations. However, the selection of an internal standard should also consider its achievable limit of detection to ensure it does not become a limiting factor in the sensitivity of the assay.
Performance Comparison: Limit of Detection
The limit of detection is a critical performance characteristic of an analytical method, representing the lowest concentration of an analyte that can be reliably distinguished from background noise. While a specific LOD for this compound is not extensively published, a reasonable estimate can be derived from its non-deuterated counterpart and other structurally similar long-chain dicarboxylic acids. The following table summarizes the LODs of Decanedioic acid and a range of potential alternative internal standards, both deuterated and non-deuterated, determined by various analytical techniques.
| Internal Standard | Analyte(s) | Analytical Method | Limit of Detection (LOD) |
| Decanedioic acid (Sebacic acid) | Not specified | ESI-MS | 0.01 ppm (~49.4 nmol/L)[1][2] |
| Dodecanedioic acid (DDA) | Sebacic acid, Terephthalic acid | ESI-MS | Not explicitly stated for DDA, but used as IS for analytes with LODs of 0.01-0.03 ppm[1][2] |
| Dodecanedioic acid | Various dicarboxylic acids | HPLC-qTOF-MS | 0.9 nmol/L[3] |
| 1,18-Octadecanedioic acid | Octadecenedioic acid | GC-MS | LOQ of 250 ng/mL reported for the analyte |
| Methylmalonic acid-d3 | Methylmalonic acid | LC-MS/MS | 0.05 µmol/L |
| Various Dicarboxylic Acids | C2-C14 Dicarboxylic acids | GC-MS (with derivatization) | 1-4 pg |
| Various Dicarboxylic Acids | C2-C14 Dicarboxylic acids | LC-MS/MS (direct) | 5-40 pg |
| Azelaic Acid | Not specified | HPLC-UV | 1.521 µg/mL |
| Deuterated Stearic Acid (d7-C18:0) | Stearic acid, Oleic acid | HPLC-ESI-MS | 100 nM |
Note: The LOD for this compound is expected to be in a similar range to its non-deuterated form, influenced by the specific analytical method and instrumentation used.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are outlines of typical experimental protocols for the determination of the limit of detection and the analysis of dicarboxylic acids using mass spectrometry.
Protocol 1: Determination of Limit of Detection (LOD) for Dicarboxylic Acids by LC-MS/MS
This protocol describes a general procedure for establishing the LOD for a dicarboxylic acid, such as Decanedioic acid, using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The method is based on the signal-to-noise ratio.
1. Standard Solution Preparation:
-
Prepare a stock solution of the dicarboxylic acid standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions of the stock solution to create a range of standard solutions with decreasing concentrations, approaching the expected LOD.
2. Sample Preparation:
-
For determining the instrumental LOD, the standard solutions can be directly injected.
-
For determining the method LOD, spike the standard solutions into a representative blank matrix (e.g., plasma, urine) that has undergone the full sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
3. LC-MS/MS Analysis:
-
Liquid Chromatography: Utilize a suitable C18 reversed-phase column. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small percentage of an acid (e.g., 0.1% formic acid) to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Optimize the instrument parameters (e.g., capillary voltage, cone voltage, collision energy) for the specific dicarboxylic acid. Use Multiple Reaction Monitoring (MRM) for quantification, selecting appropriate precursor and product ion transitions.
4. LOD Calculation:
-
Inject the serially diluted standards (or spiked matrix samples) multiple times (e.g., n=3-10).
-
Determine the signal-to-noise ratio (S/N) for the analyte peak at each concentration. The LOD is typically defined as the concentration at which the S/N is equal to or greater than 3.
Protocol 2: Quantitative Analysis of Long-Chain Dicarboxylic Acids using a Deuterated Internal Standard
This protocol outlines a typical workflow for the quantification of a long-chain dicarboxylic acid in a biological matrix using this compound as an internal standard.
Caption: Workflow for quantitative analysis of dicarboxylic acids.
1. Sample Collection and Storage:
-
Collect biological samples (e.g., plasma, urine) and store them at -80°C until analysis.
2. Sample Preparation:
-
Thaw the samples on ice.
-
Add a known amount of this compound internal standard solution to each sample, calibrator, and quality control sample.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Evaporate the solvent from the purified extract under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
3. LC-MS/MS Analysis:
-
Analyze the reconstituted samples using an LC-MS/MS system with optimized conditions as described in Protocol 1.
4. Data Analysis and Quantification:
-
Integrate the peak areas for both the analyte and the internal standard (this compound).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Derivatization for Enhanced Sensitivity
For achieving even lower detection limits, especially for dicarboxylic acids that exhibit poor ionization efficiency, chemical derivatization can be employed. This process modifies the analyte to improve its chromatographic and/or mass spectrometric properties.
Caption: Chemical derivatization process for enhanced sensitivity.
Common derivatization strategies for carboxylic acids involve esterification or amidation. For instance, derivatization with 2-picolylamine can significantly enhance the positive ion electrospray ionization response of dicarboxylic acids. This approach can lead to LODs in the femtogram range, offering a substantial improvement in sensitivity for trace-level analysis.
Conclusion
References
- 1. Direct electrospray ionization mass spectrometry quantitative analysis of sebacic and terephthalic acids in biodegradable polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative determination of octadecenedioic acid in human skin and transdermal perfusates by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods Utilizing Decanedioic Acid-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods employing Decanedioic acid-d4 as an internal standard for the quantification of dicarboxylic acids and other relevant analytes. The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of robust quantitative analysis, particularly in complex biological matrices. This document outlines the performance of methods using this internal standard and provides supporting experimental data and protocols to aid researchers in their analytical endeavors.
The primary application of this compound is in isotope dilution mass spectrometry, a technique that offers high precision and accuracy by correcting for variations in sample preparation, injection volume, and matrix effects. This is particularly crucial in the clinical analysis of urinary organic acids for the diagnosis of metabolic disorders known as dicarboxylic acidurias. In these conditions, elevated levels of dicarboxylic acids, including decanedioic acid, are observed.
Comparative Performance of Analytical Methods
The use of a deuterated internal standard like this compound significantly improves the reliability of quantitative methods. Below is a comparison of typical performance characteristics of a Gas Chromatography-Mass Spectrometry (GC-MS) method using this compound versus a method using a non-isotopic internal standard.
Table 1: Comparison of Method Performance with Different Internal Standards
| Performance Metric | Method with this compound (Isotope Dilution) | Method with Non-Isotopic Internal Standard (e.g., Heptadecanedioic acid) |
| Linearity (R²) | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
| Precision (CV%) | < 10% | < 15% |
| Limit of Detection (LOD) | Lower (analyte-dependent) | Higher (analyte-dependent) |
| Limit of Quantification (LOQ) | Lower (analyte-dependent) | Higher (analyte-dependent) |
| Matrix Effect Compensation | High | Moderate to Low |
Experimental Protocols
A detailed methodology for the analysis of urinary dicarboxylic acids using this compound as an internal standard is provided below. This protocol is a representative example and may require optimization for specific applications.
1. Sample Preparation and Extraction
-
Internal Standard Spiking: To 1 mL of urine, add a known amount of this compound solution (e.g., 10 µL of a 1 mg/mL solution in methanol).
-
Acidification: Acidify the sample to a pH of approximately 1-2 with hydrochloric acid.
-
Extraction: Perform a liquid-liquid extraction with 3 mL of ethyl acetate. Vortex the mixture for 2 minutes and centrifuge at 3000 x g for 10 minutes.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate the mixture at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for the TMS derivatives of the target dicarboxylic acids and this compound.
-
Visualizations
Experimental Workflow for Urinary Dicarboxylic Acid Analysis
Comparative Recovery of Decanedioic Acid-d4 and Other Deuterated Dicarboxylic Acid Standards in Bioanalysis
In the realm of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving accurate and precise results. Deuterated standards, such as Decanedioic acid-d4, are chemically almost identical to their endogenous counterparts, ensuring they exhibit similar behavior during sample extraction, chromatographic separation, and ionization. This co-behavior is crucial for correcting variations that can arise from sample preparation, instrument response, and matrix effects.
This guide provides a comparative overview of the recovery of this compound and other commonly used deuterated dicarboxylic acid internal standards. The information is intended to assist researchers, scientists, and drug development professionals in selecting appropriate internal standards and developing robust bioanalytical methods.
Data on the Recovery of Deuterated Dicarboxylic Acid Internal Standards
The following table summarizes representative recovery data for several deuterated dicarboxylic acid internal standards, including those structurally similar to this compound. It is important to note that recovery can be highly dependent on the specific matrix, extraction method, and laboratory conditions.
| Internal Standard | Analyte(s) | Matrix | Extraction Method | Average Recovery (%) | Reference |
| This compound | Decanedioic acid | Urine | Liquid-Liquid Extraction (LLE) | 85 - 95 | [Hypothetical Data] |
| Adipic acid-d6 | Adipic acid | Plasma | Solid-Phase Extraction (SPE) | 92 ± 5 | [Hypothetical Data] |
| Suberic acid-d4 | Suberic acid | Serum | Protein Precipitation (PPT) & SPE | 88 ± 7 | [Hypothetical Data] |
| Sebacic acid-d4 | Sebacic acid | Whole Blood | LLE | 90 ± 6 | [Hypothetical Data] |
| Azelaic acid-d4 | Azelaic acid | Plasma | SPE | 95 ± 4 | [Hypothetical Data]* |
*Note: Specific comparative recovery data for this compound was not found in the available search results. The data presented here is representative of typical recovery values expected for well-behaved deuterated dicarboxylic acid internal standards under optimized extraction conditions, based on general principles of bioanalytical method validation.
Regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) emphasize that the recovery of the analyte and the internal standard should be consistent and reproducible, rather than targeting 100% recovery.[1][2][3] The use of a stable isotope-labeled internal standard is designed to compensate for inevitable sample losses during processing.[4][5]
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results in quantitative bioanalysis. Below are representative methodologies for solid-phase extraction (SPE) and liquid-liquid extraction (LLE) of dicarboxylic acids from biological matrices.
Protocol 1: Solid-Phase Extraction (SPE) for Dicarboxylic Acids in Plasma
This protocol outlines a general procedure for the extraction of dicarboxylic acids from human plasma using a mixed-mode anion exchange SPE sorbent.
1. Materials and Reagents:
-
Mixed-mode anion exchange SPE cartridges or 96-well plates
-
Human plasma samples
-
This compound (or other deuterated dicarboxylic acid) internal standard stock solution
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (≥98%)
-
Ammonium hydroxide (28-30%)
-
Deionized water
-
SPE vacuum manifold or positive pressure processor
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
2. Sample Preparation and Internal Standard Spiking:
-
Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., this compound at 1 µg/mL in 50% methanol).
-
Vortex the mixture for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water to acidify the sample and release protein-bound analytes. Vortex for another 10 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to a clean tube for SPE.
3. Solid-Phase Extraction Procedure:
-
Conditioning: Condition the SPE sorbent by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge/well. Do not allow the sorbent to dry.
-
Equilibration: Equilibrate the sorbent by passing 1 mL of 2% formic acid in water.
-
Sample Loading: Load the prepared supernatant from step 2.6 onto the SPE cartridge/well. Apply a slow and consistent flow rate (e.g., 0.5-1 mL/min) to ensure optimal binding of the dicarboxylic acids.
-
Washing:
-
Wash 1: Add 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash 2: Add 1 mL of methanol to remove less polar, non-ionic interferences.
-
-
Elution: Elute the dicarboxylic acids by adding 1 mL of 5% ammonium hydroxide in methanol. Collect the eluate in a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Dicarboxylic Acids in Urine
This protocol describes a general procedure for the extraction of dicarboxylic acids from urine using an organic solvent.
1. Materials and Reagents:
-
Urine samples
-
This compound (or other deuterated dicarboxylic acid) internal standard stock solution
-
Ethyl acetate (LC-MS grade)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
2. Sample Preparation and Extraction:
-
To 500 µL of urine in a glass tube, add 20 µL of the internal standard working solution (e.g., this compound at 10 µg/mL in methanol).
-
Vortex the sample for 10 seconds.
-
Acidify the urine sample to a pH of approximately 2-3 by adding 50 µL of 1M HCl.
-
Add a saturating amount of NaCl to increase the ionic strength of the aqueous phase and enhance the partitioning of the dicarboxylic acids into the organic solvent.
-
Add 2 mL of ethyl acetate to the tube.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 5-8) with another 2 mL of ethyl acetate and combine the organic layers.
-
Dry-down and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizing the Workflow and Principles
To better illustrate the experimental processes and the fundamental role of internal standards, the following diagrams are provided.
Caption: Experimental workflow for SPE-based extraction and analysis.
References
The Gold Standard in Quantitative Analysis: Why a Deuterated Internal Standard Like Decanedioic Acid-d4 is Essential
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly utilizing mass spectrometry, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of deuterated internal standards, specifically focusing on Decanedioic acid-d4, against non-deuterated and other alternatives. Supported by experimental principles and data from analogous compounds, we will demonstrate why stable isotope-labeled internal standards are considered the gold standard in bioanalysis.
In the world of analytical chemistry, especially in complex biological matrices, achieving accurate and reproducible quantification is a significant challenge. One of the primary hurdles is the "matrix effect," where co-eluting endogenous components from the sample (e.g., plasma, urine) can interfere with the ionization of the target analyte, leading to inaccurate measurements. The use of a suitable internal standard is paramount to correct for these variations.
The Superiority of Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D). This subtle change in mass allows the standard to be distinguished from the analyte by a mass spectrometer, while its chemical and physical properties remain nearly identical. This near-identical nature is the key to their superior performance compared to non-deuterated (structural analogue) internal standards.
A deuterated internal standard like this compound co-elutes with the native Decanedioic acid during chromatography. This ensures that both compounds experience the same degree of matrix effects, such as ion suppression or enhancement, at the same time. By calculating the ratio of the analyte's peak area to the internal standard's peak area, variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise quantification.[1][2]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
Table 1: Comparison of Assay Precision for Sirolimus Quantification with and without a Deuterated Internal Standard
| Quality Control Level | Inter-assay Precision (%CV) with Non-Deuterated IS | Inter-assay Precision (%CV) with Deuterated IS (Sirolimus-d3) |
| Low QC | 12.5% | 5.8% |
| Mid QC | 9.8% | 4.2% |
| High QC | 8.5% | 3.7% |
Data adapted from a representative study to illustrate the typical improvements seen with a deuterated internal standard.[1]
Table 2: Comparison of Accuracy and Precision for Butyrate Quantification using Butyric-d4 Acid as Internal Standard
| Quality Control Level | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Low QC | 95.2 - 108.5 | < 12 | < 20 |
| Mid QC | 98.9 - 105.1 | < 10 | < 18 |
| High QC | 97.6 - 103.3 | < 8 | < 15 |
This table showcases the high accuracy and precision achievable with a deuterated internal standard, with data derived from studies on Butyric-d4 acid.[3]
As the data illustrates, the use of a deuterated internal standard consistently results in significantly lower coefficients of variation (CV), indicating higher precision, and accuracy values closer to 100%.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the quantification of dicarboxylic acids in a biological matrix using a deuterated internal standard like this compound.
Sample Preparation: Protein Precipitation
This is a rapid and straightforward method for removing the majority of proteins from a plasma sample.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.
-
To 100 µL of plasma in a glass tube, add 10 µL of the this compound internal standard working solution.
-
Add 50 µL of 1M HCl to acidify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A validated UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both Decanedioic acid and this compound.
Visualizing the Workflow and Rationale
To better understand the experimental process and the underlying principles, the following diagrams illustrate the bioanalytical workflow and a relevant biological pathway for Decanedioic acid.
Decanedioic acid, also known as sebacic acid, is a naturally occurring dicarboxylic acid. In humans, it can be converted by neutrophils to a 5-oxo analog, which is a potent activator of pro-inflammatory cells through the OXER1 receptor.[4] This signaling pathway highlights the biological relevance of accurately quantifying dicarboxylic acids.
Conclusion
The use of a deuterated internal standard, such as this compound, is a cornerstone of robust and reliable quantitative bioanalysis. Its ability to mimic the behavior of the native analyte throughout the analytical process provides unparalleled correction for matrix effects and other sources of variability. While the initial investment in a stable isotope-labeled standard may be higher than for a structural analogue, the significant improvements in data accuracy, precision, and overall assay robustness justify its use, particularly in regulated environments and for critical research applications. For any quantitative study involving Decanedioic acid or other dicarboxylic acids, the implementation of a deuterated internal standard is highly recommended to ensure the generation of high-quality, defensible data.
References
A Comparative Guide to the Use of Decanedioic Acid-d4 and its Structural Analogs as Internal Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis, particularly in mass spectrometry-based bioanalysis, the choice of an internal standard is a critical decision that profoundly impacts data accuracy and reliability. An ideal internal standard should mimic the physicochemical behavior of the analyte throughout sample preparation and analysis, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response. This guide provides an objective comparison of Decanedioic acid-d4, a stable isotope-labeled internal standard (SIL-IS), with its common structural analogs, such as adipic acid and suberic acid, for the quantitative analysis of decanedioic acid.
Stable isotope-labeled standards are widely considered the gold standard in quantitative mass spectrometry. By replacing hydrogen atoms with deuterium, this compound is chemically almost identical to its unlabeled counterpart, ensuring it co-elutes during chromatography and experiences similar ionization effects. This intrinsic similarity allows for more accurate correction of analytical variability compared to structural analogs, which may exhibit different extraction recoveries and ionization responses.
Performance Comparison: this compound vs. Structural Analogs
While direct head-to-head experimental data comparing this compound with its structural analogs is not extensively available in published literature, a comparative performance overview can be constructed based on well-established principles of analytical chemistry and data from validated methods for similar dicarboxylic acids. The following table summarizes the expected performance characteristics.
| Performance Parameter | This compound (SIL-IS) | Adipic Acid (C6) / Suberic Acid (C8) (Structural Analogs) | Justification |
| Linearity (r²) | > 0.99 | > 0.99 | Both types of internal standards are expected to demonstrate excellent linearity over a defined concentration range when used appropriately in a validated method. |
| Accuracy (% Bias) | Typically within ±5% | Can be within ±15%, but may show larger bias | The near-identical chemical nature of this compound allows for more effective compensation of matrix effects, leading to higher accuracy. Structural analogs may have different ionization efficiencies and extraction recoveries, potentially introducing bias. |
| Precision (%CV) | < 10% | < 15% | The superior ability of a SIL-IS to correct for variability generally results in better precision (lower coefficient of variation). |
| Recovery (%) | Expected to be very similar to the analyte | May differ significantly from the analyte | As a structural mimic, this compound will have nearly identical extraction recovery to decanedioic acid. The recovery of structural analogs can vary depending on their differing physicochemical properties. |
| Matrix Effect (%) | High degree of compensation | Variable and potentially incomplete compensation | This compound co-elutes with the analyte and is affected by matrix components in the same way, allowing for effective normalization of the signal. Structural analogs, with different retention times, may elute in regions with different matrix effects, leading to inadequate correction. |
Experimental Protocols
A robust experimental design is crucial for the accurate evaluation and implementation of an internal standard. Below is a generalized protocol for the quantification of decanedioic acid in a biological matrix (e.g., plasma) using an internal standard, which can be adapted for specific applications.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve decanedioic acid in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound (or the selected structural analog) in the same solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the analyte stock solution.
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) to be added to all samples, calibration standards, and quality controls.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the biological sample (plasma, urine, etc.), calibration standard, or quality control into a microcentrifuge tube.
-
Add 10 µL of the internal standard spiking solution to each tube and vortex briefly.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to achieve separation of decanedioic acid from matrix components.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for both decanedioic acid and the internal standard.
-
-
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Use the regression equation from the calibration curve to determine the concentration of decanedioic acid in the unknown samples based on their measured analyte-to-internal standard peak area ratios.
Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the logical workflow for selecting an internal standard and the analytical principle of using a stable isotope-labeled internal standard.
Safety Operating Guide
Navigating the Disposal of Decanedioic Acid-d4: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Decanedioic acid-d4, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The substance is a white to off-white solid and may cause skin and serious eye irritation.[1][2]
Recommended PPE:
-
Eye Protection: Wear safety glasses with side-shields.[1]
-
Hand Protection: Use protective gloves.[1]
-
Body Protection: Don impervious clothing to prevent skin contact.[1]
-
Respiratory Protection: In situations where dust may be generated, use a suitable respirator.
In the event of accidental contact, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.
-
Skin Contact: Wash the affected area with soap and plenty of water.
-
Inhalation: Move the individual to an area with fresh air.
-
Ingestion: Rinse the mouth with water and consult a physician.
Step-by-Step Disposal Procedures
While Decanedioic acid is not generally classified as a hazardous substance, it is crucial to adhere to local regulations and institutional guidelines for chemical waste disposal.
1. Assess the Waste Form:
-
Solid Waste: Unused or contaminated this compound powder should be collected in a suitable, closed, and clearly labeled container for disposal. Avoid creating dust during this process.
-
Liquid Waste (Solutions):
-
Aqueous Solutions: For dilute, non-hazardous aqueous solutions, some local regulations may permit disposal down the drain with a large volume of running water. However, it is critical to first consult your institution's Environmental Health and Safety (EHS) department.
-
Solutions with Hazardous Solvents: If this compound is dissolved in a hazardous solvent, it must be treated as hazardous waste. Collect the solution in a designated, properly labeled chemical waste container. The label should detail all chemical components and their approximate concentrations.
-
2. Waste Classification and Segregation:
Based on the assessment, segregate the waste accordingly. Do not mix with incompatible materials. While Decanedioic acid itself is stable, this practice minimizes the risk of unforeseen reactions.
3. Professional Disposal:
The most recommended and safest method for the disposal of this compound is to contact a licensed professional waste disposal service. Your institution's EHS office will typically manage the collection and disposal of chemical waste.
4. Accidental Spills:
In the case of a spill, use personal protective equipment, prevent the formation of dust, and collect the material. Place the spilled substance into a suitable, closed container for disposal. Prevent the substance from entering drains.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Decanedioic acid-d4
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Decanedioic acid-d4, including personal protective equipment (PPE), operational plans, and disposal procedures.
Physicochemical and Hazard Information
This compound is a solid, white to off-white substance with a mild fatty odor.[1] While it is a valuable compound in various research applications, it is crucial to be aware of its potential hazards to ensure safe handling. The primary hazards associated with this compound are skin and serious eye irritation.[1]
Table 1: Physical and Chemical Properties of this compound [1]
| Property | Value |
| Physical State | Solid |
| Color | White to off-white |
| Odor | Mild fatty odor |
| Melting Point | 131 - 134 °C (268 - 273 °F) |
| Boiling Point | 295 °C (563 °F) at 133 hPa (100 mmHg) |
| Flash Point | 220 °C (428 °F) |
| Water Solubility | 1 g/L |
| Molecular Weight | 206.29 g/mol |
Table 2: Hazard Identification and Precautionary Statements [1]
| Hazard | GHS Classification | Precautionary Statements |
| Skin Irritation | Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | ||
| Eye Irritation | Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P317: Get medical help. | ||
| Inhalation | May cause respiratory tract irritation. | Use in a well-ventilated area or with local exhaust ventilation. |
| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke when using this product. |
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory.
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety glasses with side-shields or face shield. | Conforming to NIOSH (US) or EN 166 (EU) standards. |
| Hands | Chemical-resistant gloves. | Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Skin/Body | Impervious clothing, lab coat. | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory | NIOSH-approved respirator. | Required when dusts are generated. Use mechanical exhaust or a laboratory fume hood to avoid exposure. |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is essential for laboratory safety.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
First Aid Procedures
In the event of exposure, immediate and appropriate first aid is critical.
Caption: Immediate first aid response to this compound exposure.
Spill and Disposal Procedures
Accidental spills should be handled promptly and safely.
-
Personal Precautions : Use personal protective equipment as outlined in Table 3. Avoid breathing dust and ensure adequate ventilation.
-
Environmental Precautions : Prevent the product from entering drains.
-
Methods for Cleaning Up : Carefully pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.
Disposal
Waste material must be disposed of in accordance with national and local regulations. Leave chemicals in their original containers and do not mix with other waste.
Storage and Incompatibility
Proper storage is crucial to maintain the stability and integrity of this compound.
-
Storage Conditions : Store at room temperature in a dry and well-ventilated place. Keep containers tightly closed and protect from moisture.
-
Incompatible Materials : Avoid contact with strong oxidizing agents. The product is stable under recommended storage conditions.
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound in their laboratory work. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before handling any chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
